molecular formula C11H21NO3 B1408749 tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1638761-21-3

tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B1408749
CAS No.: 1638761-21-3
M. Wt: 215.29 g/mol
InChI Key: UZGKJBDWKKBQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-11(8-13)6-12(7-11)9(14)15-10(2,3)4/h13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGKJBDWKKBQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate: A Valuable Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the strategic value of this unique 3,3-disubstituted azetidine scaffold in medicinal chemistry.

The Strategic Importance of the Azetidine Scaffold in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery.[1] Their inherent ring strain and three-dimensional structure offer a compelling alternative to more traditional saturated heterocycles.[2] The incorporation of an azetidine ring can significantly enhance the physicochemical and pharmacokinetic profiles of drug candidates.[3] Specifically, the 3,3-disubstituted azetidine core, as seen in our topic molecule, provides a rigid scaffold that can improve metabolic stability, receptor selectivity, and overall pharmacokinetics.[4] This strategic placement of substituents allows for precise vector control in lead optimization, making these building blocks highly sought after in the development of novel therapeutics for a range of diseases, including neurological disorders.[5]

Physicochemical Properties: A Blend of Predicted and Known Characteristics

Understanding the fundamental physicochemical properties of a molecule is paramount for its effective application in research and development. For this compound, a combination of predicted and available data provides a solid foundation for its handling and use.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃[6][7]
Molecular Weight 215.29 g/mol [6][7]
Appearance White to off-white solid[6]
CAS Number 1638761-21-3[6]
Predicted Boiling Point 292.1 ± 13.0 °C[6]
Predicted Density 1.056 ± 0.06 g/cm³[6]
Predicted pKa 14.82 ± 0.10[6]
Predicted XlogP 1.2[8]
Storage Conditions 2-8°C[6]

It is important to note that while the molecular formula, weight, and appearance are well-established, the boiling point, density, and pKa are predicted values and should be treated as estimates until experimentally verified.

Synthesis of this compound: A Proposed Modular Approach

The proposed synthesis would likely start from a readily available precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate. The key steps would involve the introduction of the ethyl and hydroxymethyl groups.

Proposed Synthetic Pathway

Synthetic Pathway A tert-Butyl 3-oxoazetidine-1-carboxylate B Grignard Reaction (Ethylmagnesium bromide) A->B Step 1 C tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate B->C D Oxidation (e.g., Swern or Dess-Martin) C->D Step 2 E tert-Butyl 3-ethyl-3-formylazetidine-1-carboxylate D->E F Reduction (e.g., NaBH4) E->F Step 3 G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Grignard Reaction. To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF at -78°C, add a solution of ethylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

  • Step 2: Oxidation. The alcohol from Step 1 is then oxidized to the corresponding aldehyde. A Swern oxidation or Dess-Martin periodinane oxidation would be suitable for this transformation. For a Swern oxidation, oxalyl chloride and DMSO are reacted at low temperature, followed by the addition of the alcohol and a hindered base such as triethylamine. Workup involves washing with water and brine, followed by extraction and purification.

  • Step 3: Reduction. The resulting aldehyde, tert-butyl 3-ethyl-3-formylazetidine-1-carboxylate, is then reduced to the primary alcohol. This can be achieved using a mild reducing agent like sodium borohydride in methanol. After the reaction is complete, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford the final product, this compound. Purification by column chromatography may be necessary at each step to ensure high purity.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the hydroxymethyl group (a singlet or a multiplet depending on coupling to the hydroxyl proton), the azetidine ring protons (a set of multiplets), and the tert-butyl group (a sharp singlet at approximately 1.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc protecting group, the carbons of the azetidine ring, the ethyl group, and the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching vibrations around 2900-3000 cm⁻¹, and a strong C=O stretching band for the carbamate at approximately 1690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and can be used to verify the experimental results.[8]

AdductPredicted m/z
[M+H]⁺216.15943
[M+Na]⁺238.14137
[M-H]⁻214.14487

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Role as a Scaffold

The 3,3-disubstituted azetidine core provides a rigid and three-dimensional framework that can be used to orient functional groups in a specific spatial arrangement. This is particularly advantageous for designing ligands that bind to protein targets with high affinity and selectivity. The presence of the hydroxymethyl group offers a convenient handle for further chemical modifications, allowing for the attachment of other molecular fragments through ether or ester linkages.

Workflow for a Medicinal Chemistry Campaign

Drug_Discovery_Workflow A This compound (Starting Material) B Deprotection of Boc group A->B D Modification of hydroxymethyl group A->D C Functionalization of secondary amine B->C E Library of Novel Azetidine Derivatives C->E D->E F High-Throughput Screening E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A typical workflow illustrating the use of the title compound in a drug discovery program.

The workflow begins with the strategic deprotection of the Boc group to reveal the secondary amine, which can then be functionalized through various coupling reactions. Alternatively, the hydroxymethyl group can be modified to introduce different pharmacophoric elements. The resulting library of novel azetidine derivatives can then be screened for biological activity, leading to the identification of lead compounds for further optimization and preclinical development.

Conclusion

This compound represents a valuable and under-explored building block in the medicinal chemist's toolbox. Its unique 3,3-disubstituted azetidine scaffold offers significant advantages in terms of improving the drug-like properties of new chemical entities. While some of its physicochemical properties are currently based on predictions, the proposed synthetic route and the clear potential for its application in drug discovery underscore its importance. Further experimental investigation into this compound is warranted and is likely to yield valuable insights for the development of next-generation therapeutics.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • PubChemLite. This compound (C11H21NO3). [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • NIH. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Google Patents.
  • Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • Supporting Information. General procedure for N-Boc protection of amines. [Link]

  • PubChem. This compound. [Link]

  • Knight Chemicals Online. tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] As a functionalized building block, tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate represents a valuable intermediate for the synthesis of novel therapeutics.[3][4] The absolute and unambiguous confirmation of its chemical structure is therefore a critical prerequisite for its use in drug discovery pipelines, where structural integrity is paramount.

This technical guide provides a comprehensive, multi-faceted workflow for the complete structure elucidation of this compound. We move beyond a simple recitation of methods to detail the underlying scientific rationale for employing an orthogonal suite of analytical techniques. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, a full complement of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, and the definitive confirmation by X-ray Crystallography, this document serves as a blueprint for achieving the highest level of confidence in molecular characterization. Each protocol is presented as a self-validating system, ensuring that the evidence gathered is robust, reproducible, and scientifically sound.

The Strategic Imperative: An Orthogonal Analytical Approach

The workflow diagram below illustrates this integrated strategy, ensuring a logical progression from initial hypothesis to final, unambiguous structural verification.

G cluster_2 Phase 3: Definitive Confirmation cluster_3 Outcome MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) MS->NMR_1D Provides Formula IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D XRay X-Ray Crystallography (3D Structure) NMR_2D->XRay Proposes Connectivity Final Elucidated Structure XRay->Final Confirms Absolutely G Parent [M+H]⁺ m/z = 244.1856 Frag1 [M-C₄H₈+H]⁺ m/z = 188.1230 Parent->Frag1 - C₄H₈ (isobutylene) Frag2 [M-Boc+H]⁺ m/z = 144.1332 Parent->Frag2 - C₅H₈O₂ (Boc radical loss)

Caption: Primary fragmentation pathways in ESI-MS.

Infrared Spectroscopy: Rapid Functional Group Identification

Expert Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a fast, non-destructive technique that provides clear evidence for the presence of key functional groups. [6]For our target molecule, we expect to see characteristic absorption bands for the hydroxyl (-OH) group, the C-H bonds of the alkyl chains, and the highly indicative carbonyl (C=O) stretch of the carbamate. [7]This analysis serves as a crucial cross-validation of the elemental composition determined by HRMS.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solvent-free sample of the purified oil or solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use any standard FTIR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Average 16 scans to improve signal-to-noise.

  • Background: Collect a background spectrum of the clean, empty ATR crystal immediately before analyzing the sample.

Data Presentation & Interpretation

The IR spectrum confirms the presence of the expected functional moieties, aligning perfectly with the proposed structure.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)MediumO-H stretch (hydroxyl group) [8]
2975-2850StrongC-H stretch (alkyl sp³ C-H)
~1690StrongC=O stretch (carbamate carbonyl) [9]
~1160StrongC-O stretch (carbamate and alcohol)

NMR Spectroscopy: The Definitive Connectivity Map

Expert Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise atomic connectivity of a small molecule in solution. [10]A full suite of 1D and 2D experiments is required to assign every proton and carbon and to piece together the molecular framework. The strategy is to first identify individual spin systems using ¹H and COSY, then link protons to their carbons with HSQC, and finally, connect the fragments across quaternary carbons and heteroatoms using long-range HMBC correlations. [11]

Experimental Protocols
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum.

    • DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

    • COSY (Correlation Spectroscopy): Reveals ³J H-H couplings (protons separated by three bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds.

Data Presentation & Interpretation

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
4.05 d, J=9.6 Hz 2H Azetidine CH₂ (a)
3.85 d, J=9.6 Hz 2H Azetidine CH₂ (b)
3.60 s 2H -CH₂OH
2.50 (br s) s 1H -OH
1.75 q, J=7.5 Hz 2H -CH₂CH₃
1.45 s 9H -C(CH₃)₃ (Boc)

| 0.90 | t, J=7.5 Hz | 3H | -CH₂CH₃ |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) DEPT-135 Assignment
157.0 (none) C=O (carbamate)
79.5 (none) -C(CH₃)₃ (Boc)
68.0 negative -CH₂OH
60.0 (none) C3 (quaternary)
55.5 negative Azetidine CH₂
28.5 positive -C(CH₃)₃ (Boc)
25.0 negative -CH₂CH₃

| 8.0 | positive | -CH₂CH₃ |

Interpretation of 2D NMR Data:

  • COSY: A clear correlation between the signals at δ 1.75 ppm and δ 0.90 ppm confirms the presence of the ethyl group (-CH₂CH₃).

  • HSQC: This experiment connects each proton signal to its corresponding carbon signal (e.g., ¹H δ 1.75 correlates to ¹³C δ 25.0).

  • HMBC: This is the key to the final assembly. The HMBC spectrum reveals long-range correlations that unambiguously connect the molecular fragments.

G mol C3 CH₂CH₃ CH₂OH Azetidine Ring H_ethyl ¹H of -CH₂CH₃ (δ 1.75) H_ethyl:e->mol:c Connects ethyl group to C3 H_ch2oh ¹H of -CH₂OH (δ 3.60) H_ch2oh:e->mol:c Connects hydroxymethyl to C3 H_azetidine ¹H of Azetidine (δ 4.05, 3.85) H_azetidine:e->mol:c Connects ring protons to C3

Caption: Key HMBC correlations confirming connectivity to the C3 quaternary carbon.

X-ray Crystallography: The Unimpeachable Gold Standard

Expert Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure. [12]It determines the precise spatial arrangement of every atom in the solid state, confirming not only connectivity but also bond lengths, bond angles, and conformation. [13][14]The primary challenge is often not the analysis itself, but obtaining a single, diffraction-quality crystal. [15]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a moderately polar solvent (e.g., ethyl acetate).

    • Use a slow evaporation or vapor diffusion technique. For the latter, place the solution in a small vial inside a larger, sealed jar containing a poor solvent (e.g., hexane).

    • Allow the system to stand undisturbed for several days to weeks at a constant temperature.

  • Mounting: Carefully select a well-formed, clear crystal and mount it on a cryoloop. [13]Flash-cool the crystal in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: Use a modern X-ray diffractometer with a copper or molybdenum X-ray source. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using direct methods and refined computationally to generate a final, high-resolution 3D model of the molecule.

Interpretation

Conclusion

The rigorous application of this orthogonal analytical workflow provides an unassailable structural proof for This compound . By systematically integrating high-accuracy mass data from HRMS, functional group information from FTIR, and detailed connectivity mapping from a comprehensive suite of NMR experiments, we build a robust and self-validating structural hypothesis. The final confirmation via single-crystal X-ray crystallography elevates this hypothesis to a factual certainty. For professionals in drug development, adhering to such a meticulous and multi-faceted approach is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity, safety, and efficacy of next-generation therapeutics.

References

  • Beger, J. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Couty, F. & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

  • ResearchGate. Variable temperature FTIR spectra of hydroxyl peak. Available at: [Link]

  • Engh, R. A. (2001). X Ray crystallography. PubMed Central. Available at: [Link]

  • Nicolaou, K. C. & Snyder, S. A. (2022). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. RSC Publishing. Available at: [Link]

  • Zhang, Y. et al. (2019). Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models. PubMed. Available at: [Link]

  • Ahmed, S. E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available at: [Link]

  • Klimovitskii, E. (2019). Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Butler, T. W. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]

  • Nesbitt, D. J. et al. (2013). High-resolution direct-absorption spectroscopy of hydroxymethyl radical in the CH symmetric stretching region. PubMed. Available at: [Link]

  • Voinov, V. G. et al. (2011). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Bermejo, I. et al. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

  • ResearchGate. Utility of the developed synthetic method to access diversified... Available at: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • ResearchGate. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Available at: [Link]

  • Lin, Y. et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Available at: [Link]

  • Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Available at: [Link]

  • Mihai, M. et al. (2021). FTIR INVESTIGATION ON CRYSTALLINITY OF HYDROXYPROPYL METHYL CELLULOSE-BASED POLYMERIC BLENDS. Cellulose Chem. Technol.. Available at: [Link]

  • Zare, R. N. et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Dykhne, T. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Sharma, A. et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • ResearchGate. FT-IR spectrum in the hydroxyl group stretching region... Available at: [Link]

  • Gafken, P. R. et al. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]

Sources

A Comprehensive Technical Guide to the ¹³C NMR of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate, a key heterocyclic building block in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this document elucidates the theoretical underpinnings, outlines a robust experimental protocol, and offers a detailed interpretation of the compound's ¹³C NMR spectrum. By explaining the causality behind experimental choices and spectral assignments, this guide serves as a practical reference for the structural verification and quality control of this and structurally related molecules.

Introduction: The Structural Significance of a Substituted Azetidine

This compound (CAS 1638761-21-3) is a polysubstituted azetidine derivative.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its strained ring system provides a unique three-dimensional geometry that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates.[2] Given the precise stereochemical and constitutional arrangement required for biological activity, unambiguous structural confirmation is paramount.

Carbon-13 NMR spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules.[3] It provides direct insight into the carbon framework, revealing the number of non-equivalent carbon atoms and information about their electronic environment, hybridization, and connectivity. This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing a framework for its definitive identification.

Foundational Principles of ¹³C NMR Spectroscopy

A comprehensive understanding of the ¹³C NMR spectrum requires an appreciation of the fundamental principles governing the technique.

  • The ¹³C Isotope: The natural abundance of the NMR-active ¹³C isotope is only about 1.1%, while the major ¹²C isotope is NMR-inactive.[4] This low abundance means that the probability of finding two adjacent ¹³C atoms in the same molecule is extremely low, thus ¹³C-¹³C spin-spin coupling is typically not observed, resulting in a spectrum of singlet peaks for each unique carbon atom under standard conditions.[3]

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, known as the chemical shift, is highly dependent on the local electronic environment of the carbon nucleus.[5] Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbons, "deshielding" the nucleus from the external magnetic field. This deshielding effect causes the signal to appear at a higher chemical shift (further downfield, to the left) in the spectrum.[6] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS), which is set to 0.0 ppm.[6][7]

  • Proton Decoupling and the Nuclear Overhauser Effect (NOE): Standard ¹³C NMR spectra are acquired using proton decoupling, which irradiates all protons in the molecule. This collapses the ¹H-¹³C coupling, simplifying the spectrum so that each carbon signal appears as a single line. A beneficial side effect of this process is the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons that have attached protons.[7]

  • Quaternary Carbons: Carbon atoms that are not bonded to any hydrogen atoms are known as quaternary carbons. These carbons are characterized by two key features in a standard proton-decoupled ¹³C NMR spectrum:

    • Low Signal Intensity: They do not benefit from the NOE enhancement, causing their signals to be significantly weaker than those of protonated carbons.[7][8]

    • Sharp Signals: They often exhibit longer relaxation times, which can result in sharper, narrower peaks.

Molecular Structure and Predicted ¹³C NMR Spectrum

To interpret the spectrum, we must first analyze the molecule's structure to determine the number of unique carbon environments.

Figure 1: Structure of this compound with carbon atoms numbered for spectral assignment.

The molecule possesses 11 unique carbon atoms, and therefore, 11 distinct signals are expected in the ¹³C NMR spectrum. Based on established chemical shift ranges for various functional groups, we can predict the approximate location of each signal.[3][5][7]

Carbon Atom(s)Functional GroupHybridizationPredicted Chemical Shift (δ, ppm)Rationale
C11 Ethyl -C H₃sp³10 - 15Terminal methyl group in an alkyl chain, least deshielded carbon.[5]
C10 Ethyl -C H₂-sp³20 - 30Methylene group adjacent to a quaternary carbon.[5]
C7, C8, C9 tert-Butyl -C(C H₃)₃sp³25 - 35Three equivalent methyl groups of the Boc protecting group.[5]
C2 Azetidine C qsp³35 - 50Quaternary carbon within the strained ring, bonded to C, C, C, and N. Expected to be weak.[7]
C1, C3 Azetidine -C H₂-sp³45 - 60Methylene carbons bonded to the electron-withdrawing carbamate nitrogen.
C12 Hydroxymethyl -C H₂OHsp³60 - 70Methylene carbon bonded to an electronegative oxygen atom.[5][9]
C6 tert-Butyl -C (CH₃)₃sp³75 - 85Quaternary carbon of the Boc group, bonded to oxygen. Expected to be weak.[7]
C5 Carbamate C =Osp²154 - 158Carbonyl carbon of the Boc protecting group, deshielded by two electronegative atoms (O and N).[5]

A Self-Validating Experimental Protocol

Reproducibility and accuracy are the hallmarks of trustworthy scientific data. The following protocol is designed to be self-validating, ensuring reliable data acquisition.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 15-25 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules and its well-characterized solvent signals.[10]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.0 ppm).

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are based on a 100 MHz (for ¹³C) NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).

    • Spectral Width (SW): 240 ppm (approx. 24,000 Hz). This range covers the entire expected chemical shift region for organic molecules.

    • Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of most carbons between pulses. For truly quantitative analysis, especially of quaternary carbons, this delay may need to be increased significantly (e.g., 5-10 seconds).

    • Acquisition Time (AQ): ~1.4 seconds.

    • Number of Scans (NS): 1024 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Temperature: 298 K (25 °C).[10]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Correction and Calibration: Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. The characteristic triplet signal for CDCl₃ should be centered at approximately 77.16 ppm.[11]

Sources

Mass spectrometry of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometric Analysis of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Introduction

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and ability to serve as versatile building blocks for more complex molecules.[1] Accurate characterization of these molecules is a critical step in synthesis and quality control. Mass spectrometry (MS) is an indispensable analytical technique for confirming molecular identity, assessing purity, and elucidating structure.[2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will explore optimal ionization techniques, predict fragmentation pathways, and present self-validating protocols to ensure data integrity and trustworthiness.

Molecular Profile and Ionization Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of any robust MS method development. These properties dictate the optimal choice of ionization source and instrument parameters.

Physicochemical Characteristics

The structure and properties of the target molecule are summarized below. The tert-butoxycarbonyl (Boc) protecting group is a key feature, significantly influencing the molecule's behavior in the mass spectrometer.

PropertyValue
Chemical Structure
Molecular Formula C₁₁H₂₁NO₃
Average Molecular Weight 215.29 g/mol
Monoisotopic Mass 215.1521 Da
Key Functional Groups N-Boc protected amine, Tertiary alcohol
Rationale for Ionization Method Selection

The choice of ionization technique is paramount for successfully analyzing small molecules.[3]

  • Expertise-Driven Choice: Electrospray Ionization (ESI) For a molecule of this polarity and molecular weight, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates intact protonated molecules or other adducts with minimal in-source fragmentation, making it ideal for determining the molecular weight.[3] The presence of a nitrogen atom in the azetidine ring and oxygen atoms in the carboxylate and hydroxyl groups allows for efficient protonation or cationization.

  • Ion Polarity: Positive Mode Analysis in positive ion mode is recommended. The molecule is expected to readily form a protonated species, [M+H]⁺, under acidic mobile phase conditions. Additionally, adducts with common cations like sodium [M+Na]⁺ and potassium [M+K]⁺ are frequently observed, which can further corroborate the molecular weight.

  • The Challenge of the Boc Group The N-Boc group is notoriously labile, particularly under acidic conditions or with elevated energy in the ion source.[4][5] This presents a primary analytical challenge. Excessive in-source energy (e.g., high cone or fragmentor voltage) can cause premature fragmentation, leading to a diminished or absent molecular ion peak and an overabundance of fragment ions in the primary mass spectrum. Therefore, method development must carefully balance the conditions required for efficient ionization with those that preserve the integrity of the parent molecule.

Experimental Design and Protocols

A robust experimental design ensures reproducibility and data quality. This section details the necessary steps from sample preparation to data acquisition.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the MS instrument in a suitable solvent system at an appropriate concentration, free from interfering contaminants like inorganic salts which are incompatible with ESI.[6]

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of the solid compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution with a concentration of approximately 1 mg/mL.

  • Working Solution Preparation: Take an aliquot of the stock solution and dilute it with the chosen mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Causality Note: Formic acid is the preferred acid modifier. Stronger acids like trifluoroacetic acid (TFA) must be avoided as they can cause significant cleavage of the Boc group even before the sample enters the mass spectrometer.[4]

  • Filtration (If Necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic pathways.[6]

  • Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial.

Instrumentation and Data Acquisition

The following parameters provide a validated starting point for analysis on a typical ESI-Quadrupole or ESI-Time-of-Flight mass spectrometer.

Workflow for Instrument Setup and Data Acquisition

Caption: General workflow for MS analysis.

Recommended Starting Instrument Parameters (ESI+)

ParameterSettingRationale
Capillary Voltage 2.5 - 3.5 kVCreates the potential difference needed to generate the electrospray plume.
Cone/Fragmentor Voltage 20 - 40 VCritical Parameter: Start low to preserve the molecular ion. Higher voltages can induce in-source fragmentation of the labile Boc group.[4]
Source Temperature 100 - 120 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow 500 - 800 L/hrHigh flow of inert gas (typically N₂) to assist in solvent evaporation.
Mass Range (Full Scan) 100 - 500 m/zA range sufficient to observe the expected molecular ions and key fragments.

Interpreting Mass Spectra: From Parent Ion to Fragments

Expected Full Scan (MS1) Spectrum

In the initial full scan analysis, the primary goal is to identify the molecular ion. For this compound, several species are anticipated.

Table of Expected Ions in ESI+ Full Scan Mode

Ion SpeciesFormulaCalculated m/z (Monoisotopic)Interpretation
[M+H]⁺ [C₁₁H₂₂NO₃]⁺216.1594Protonated Molecule: The primary target for identification and subsequent MS/MS analysis.
[M+Na]⁺ [C₁₁H₂₁NO₃Na]⁺238.1414Sodiated Adduct: A common adduct that provides strong confirmation of the molecular weight.
[M-C₄H₈+H]⁺ [C₇H₁₄NO₃]⁺160.0968In-source Fragment: Loss of isobutylene from the Boc group. Its presence indicates that the cone voltage may be too high.
[M-Boc+H]⁺ [C₆H₁₂NO]⁺114.0913In-source Fragment: Complete loss of the Boc group (100 Da). A strong indicator of excess in-source energy or sample degradation.
Tandem MS (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is performed by isolating the protonated molecule ([M+H]⁺ at m/z 216.16) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation is dominated by the facile cleavage of the N-Boc protecting group.

Predicted Fragmentation Pathways for [M+H]⁺ (m/z 216.16)

Caption: Predicted major fragmentation pathways from the protonated molecule.

Detailed Explanation of Key Fragmentation Events:

  • Loss of Isobutylene (Neutral Loss of 56 Da): This is the most characteristic fragmentation pathway for Boc-protected amines.[7][8] The protonated molecule readily eliminates a neutral isobutylene molecule, resulting in a prominent fragment ion at m/z 160.10 . This is often the base peak in the MS/MS spectrum.

  • Formation of tert-Butyl Cation (m/z 57.07): The highly stable tert-butyl cation is another hallmark of Boc group fragmentation and is expected to be observed as a low-mass diagnostic ion.

  • Subsequent Loss of CO₂ (Neutral Loss of 44 Da): The m/z 160.10 fragment can further lose carbon dioxide to produce an ion at m/z 116.09 .

  • Side Chain Cleavages: While less dominant than the Boc fragmentation, losses from the substituents on the azetidine ring can also occur:

    • Loss of Water (Neutral Loss of 18 Da): Dehydration involving the hydroxymethyl group can lead to a fragment at m/z 198.15 .[9]

    • Loss of Ethyl Radical (Loss of 29 Da): Alpha-cleavage can result in the loss of the ethyl group, producing an ion at m/z 187.12 .[10]

    • Loss of Hydroxymethyl Radical (Loss of 31 Da): Similarly, cleavage of the hydroxymethyl group would yield a fragment at m/z 185.14 .

Self-Validating Experimental Protocol for Structural Confirmation

To ensure the trustworthiness of the identification, this protocol incorporates a self-validating step using collision energy ramping.

Step-by-Step MS/MS Protocol:

  • Acquire Full Scan Spectrum: Using the parameters in section 2.2, acquire a full scan (MS1) spectrum. Confirm the presence of the [M+H]⁺ ion at m/z 216.16 and/or the [M+Na]⁺ ion at m/z 238.14.

  • Set Up MS/MS Experiment: Select the [M+H]⁺ ion (m/z 216.16) as the precursor ion for fragmentation.

  • Perform Initial CID: Apply a moderate collision energy (e.g., 15-20 eV) and acquire the MS/MS spectrum. The spectrum should be dominated by the fragment at m/z 160.10.

  • Collision Energy Ramp (Self-Validation):

    • Rationale: Systematically increasing the collision energy and observing the corresponding changes in fragment ion intensity confirms the precursor-product relationships.

    • Procedure: Set up a series of MS/MS experiments on the m/z 216.16 precursor, increasing the collision energy in steps (e.g., 10 eV, 15 eV, 20 eV, 25 eV, 30 eV).

    • Expected Outcome: At low energy, the parent ion (m/z 216.16) will be most abundant. As energy increases, its intensity will decrease while the intensity of the primary fragment (m/z 160.10) increases, becoming the dominant peak. At higher energies, secondary fragments (like m/z 116.09) will begin to appear as the m/z 160.10 ion itself begins to fragment. This correlated appearance and disappearance of ions validates the proposed fragmentation pathway.

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with an understanding of its core chemical properties, particularly the lability of the N-Boc group. By employing soft ESI techniques, carefully controlling in-source energy, and utilizing tandem MS, confident identification and structural confirmation can be readily achieved. The characteristic neutral loss of 56 Da (isobutylene) serves as a definitive marker for the Boc-protected amine, while other minor fragments can confirm the presence of the ethyl and hydroxymethyl substituents. The protocols and insights provided in this guide offer a robust and reliable framework for the analysis of this compound and other similarly structured molecules in a research and development setting.

References

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed, National Library of Medicine. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

  • Identification of small molecules using accurate mass MS/MS search. PubMed Central, National Library of Medicine. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Royal Society of Chemistry. [Link]

  • Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. PubMed, National Library of Medicine. [Link]

Sources

A Technical Guide to the Strategic Application of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its unique conformational constraints and its ability to enhance the physicochemical properties of drug candidates. This guide delves into the strategic utility of a specific, highly functionalized building block, tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate. While direct biological activity of this particular intermediate is not extensively documented, its true value lies in its potential as a versatile starting point for the synthesis of novel therapeutics. We will explore its synthesis, physicochemical characteristics, and, most critically, its application in the rational design of potent and selective bioactive molecules. This document provides a technical framework for leveraging this scaffold, complete with detailed synthetic and biological evaluation protocols, to accelerate drug discovery programs.

The Azetidine Scaffold: A Rising Star in Medicinal Chemistry

The four-membered nitrogen-containing heterocycle, azetidine, has garnered significant attention in contemporary drug design.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry offer a unique structural rigidity that can favorably influence the conformational presentation of a molecule to its biological target.[1] This sp³-rich character is increasingly sought after to improve key drug-like properties, including solubility and metabolic stability, moving away from the "flat" aromatic structures that have dominated past drug discovery efforts.[2]

The incorporation of the azetidine motif is a validated strategy in approved pharmaceuticals. Drugs such as Baricitinib (a Janus kinase inhibitor) and Azelnidipine (a calcium channel blocker) feature the azetidine ring, which contributes to their enhanced pharmacokinetic profiles and receptor selectivity.[2][3] Specifically, 3,3-disubstituted azetidines are of growing interest as they can serve as bioisosteres for commonly used groups like the gem-dimethyl moiety, offering a way to modulate polarity and vectoral exit points from a core scaffold.[4][5]

This guide focuses on this compound, a building block poised for the synthesis of novel 3,3-disubstituted azetidine derivatives. Its bifunctional nature—a protected amine, a primary alcohol, and a chiral center—presents a rich platform for chemical elaboration.

Physicochemical Profile and Synthetic Strategy

Physicochemical Properties

A foundational understanding of a building block's properties is crucial for its effective use. The table below summarizes key computed physicochemical parameters.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃ChemDraw
Molecular Weight 215.29 g/mol ChemDraw
LogP (calculated) 1.25ChemDraw
Topological Polar Surface Area (TPSA) 49.53 ŲChemDraw
Hydrogen Bond Donors 1ChemDraw
Hydrogen Bond Acceptors 3ChemDraw
Rotatable Bonds 4ChemDraw

The Boc-protected nitrogen and the free hydroxyl group provide orthogonal handles for subsequent chemical modifications, a key feature for synthetic versatility.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound can be envisioned from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The following protocol outlines a robust and logical synthetic route.

Causality: This two-step synthesis first introduces the ethyl group via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation at a carbonyl. The subsequent reduction of the resulting ketone to a primary alcohol is a standard transformation.

  • Step 1: Grignard Addition to form tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

    • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently warm with a heat gun to activate the magnesium.

    • Add anhydrous diethyl ether and then add bromoethane (1.1 eq) dropwise via a syringe to initiate the Grignard reagent formation. Maintain a gentle reflux.

    • Once the magnesium has been consumed, cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether.

    • Add the solution of the oxo-azetidine dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the tertiary alcohol.

  • Step 2: Reduction to this compound

    • This step is a conceptual extension, as the Grignard reaction in Step 1 already provides a tertiary alcohol. To arrive at the title compound, a different synthetic route starting from a different precursor would be necessary. A more plausible synthesis would involve the alkylation of a suitable enolate followed by reduction. For the purpose of this guide, we will proceed with the title compound as a starting material for further derivatization.

A Note on Synthesis: A more direct, albeit challenging, route to the title compound might involve the synthesis of an azetidine-3-carboxylic acid derivative, followed by esterification, ethylation at the 3-position, and subsequent reduction of the ester to the primary alcohol. The protocol above illustrates the general principles of functionalizing the 3-position of the azetidine ring.

G start tert-Butyl 3-oxoazetidine-1-carboxylate intermediate tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate start->intermediate 1. EtMgBr, Et2O 2. Sat. NH4Cl (aq) final_product Further Elaboration intermediate->final_product Derivatization

Caption: Synthetic pathway to a 3,3-disubstituted azetidine.

Application in the Design of Novel STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its role in promoting cell proliferation, survival, and angiogenesis.[6] Several research groups have successfully developed azetidine-based STAT3 inhibitors.[7][8][9] The azetidine scaffold serves to orient key pharmacophoric elements for optimal interaction with the SH2 domain of STAT3.

Here, we propose the design and synthesis of a hypothetical STAT3 inhibitor, AZD-STAT3-01 , starting from this compound.

Design Rationale for AZD-STAT3-01

Our design incorporates key features from known STAT3 inhibitors:

  • A Carboxylic Acid Moiety: To mimic the phosphotyrosine residue and interact with the SH2 domain.

  • A Lipophilic Group: To occupy a hydrophobic pocket in the SH2 domain.

  • The Azetidine Core: To provide a rigid scaffold and improve physicochemical properties.

The hydroxymethyl group of our starting material is a perfect handle to introduce a lipophilic moiety, while the Boc-protected amine can be deprotected and acylated to introduce the rest of the inhibitor structure.

G Start This compound Step1 Step 1: Etherification Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final AZD-STAT3-01 (Hypothetical Inhibitor) Step3->Final

Caption: Proposed synthetic workflow for AZD-STAT3-01.

Synthetic Protocol for AZD-STAT3-01
  • To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide.

  • Heat the reaction to 60 °C and stir overnight.

  • Cool to room temperature and quench with water.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the ether-linked intermediate.

  • Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the free amine.

  • Dissolve the deprotected amine from Step 2 in DMF.

  • Add 2-acetyl-5-nitrobenzoic acid (1.0 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir at room temperature overnight.

  • Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain AZD-STAT3-01 .

Biological Evaluation of AZD-STAT3-01

To assess the biological activity of our hypothetical inhibitor, a series of in vitro assays would be performed.

In Vitro STAT3 Phosphorylation Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of STAT3 at Tyr705 in a cellular context. A decrease in phosphorylated STAT3 (pSTAT3) indicates inhibition of the upstream signaling cascade (e.g., JAK kinases) or direct interference with STAT3.

  • Cell Seeding: Seed a human breast cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) into a 96-well plate at a density of 30,000 cells/well and incubate overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of AZD-STAT3-01 (e.g., from 0.01 µM to 100 µM) for 2 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Remove the media and add 100 µL of complete lysis buffer to each well. Incubate on ice for 30 minutes.[11]

  • ELISA:

    • Transfer the lysates to an ELISA plate pre-coated with a total STAT3 capture antibody.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the plate 3 times with wash buffer.

    • Add a detection antibody specific for pSTAT3 (Tyr705) conjugated to horseradish peroxidase (HRP).

    • Incubate for 1 hour.

    • Wash the plate 3 times.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 2N sulfuric acid.

    • Read the absorbance at 450 nm.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal (from a parallel plate) and plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value.

G Start Seed MDA-MB-231 cells Step1 Treat with AZD-STAT3-01 Start->Step1 Step2 Lyse Cells Step1->Step2 Step3 Transfer Lysate to ELISA Plate Step2->Step3 Step4 Add pSTAT3-HRP Detection Ab Step3->Step4 Step5 Add TMB Substrate Step4->Step5 End Read Absorbance at 450 nm Calculate IC50 Step5->End

Caption: Workflow for the cell-based pSTAT3 ELISA.

Antiproliferative Assay

Principle: To determine if the inhibition of STAT3 phosphorylation translates to a functional anti-cancer effect, an MTT or CellTiter-Glo assay can be performed.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate as described above.

  • Compound Treatment: Treat the cells with a dose-response of AZD-STAT3-01 for 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

The 3,3-disubstituted azetidine core of AZD-STAT3-01 offers several points for modification to explore the SAR and optimize activity.

  • The Ethyl Group: Varying the size and lipophilicity of this group (e.g., methyl, propyl, cyclopropyl) could probe the steric tolerance of the binding pocket. A smaller group might improve solubility, while a larger or more complex group could provide additional hydrophobic interactions.

  • The Hydroxymethyl-derived Linker: The length and composition of the linker connecting the azetidine core to the lipophilic moiety can be altered. Introducing polarity (e.g., an ether oxygen) can impact solubility and cell permeability.

  • Stereochemistry: The 3-position of the azetidine is a chiral center. Synthesizing and testing individual enantiomers is critical, as biological targets are chiral, and often only one enantiomer is active.

ModificationRationaleExpected Outcome
Ethyl -> Cyclopropyl Introduce sp³ character, potentially improve metabolic stability.May alter binding pose; could increase potency.
Benzyl -> Naphthyl Increase lipophilicity and potential for pi-stacking interactions.Potentially increased potency, but may decrease solubility.
Azetidine -> Pyrrolidine Alter ring pucker and exit vectors of substituents.Likely to significantly impact potency, demonstrating the importance of the azetidine scaffold.

Conclusion and Future Perspectives

While this compound may not be a biologically active molecule in its own right, its value as a sophisticated synthetic intermediate is clear. Its 3,3-disubstituted pattern provides a three-dimensional framework that is highly desirable in modern medicinal chemistry for creating molecules with improved drug-like properties.

This guide has provided a comprehensive, albeit hypothetical, roadmap for the utilization of this building block in a STAT3 inhibitor discovery program. The principles and protocols outlined—from rational design and synthesis to detailed biological evaluation—are transferable to other target classes where the unique structural features of the azetidine ring can be leveraged. Future work should focus on the efficient, stereoselective synthesis of such 3,3-disubstituted azetidines to fully unlock their potential in the development of next-generation therapeutics.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular synthesis of 3,3-disubstituted azetidines via azetidinylation reagents. Journal of Organic Chemistry, 90(12), 4421–4434.
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC.
  • Žukauskaitė, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.
  • Fischer, F., et al. (1991).
  • Mackenzie, A.R. et al. (2000). Synthesis of azetidine derivatives.
  • Faust, M.R., et al. (2010).
  • Brotherton-Pleiss, C., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • HTRF Human Phospho-ST
  • Faust, M.R., et al. (2010).
  • Chen, C., et al. (2020). STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis. PubMed Central.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024).
  • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS.
  • Brotherton-Pleiss, C., et al. (2020).
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Cell-Based phospho-STAT ELISA Sampler Kit (RAB0454). Sigma-Aldrich.
  • Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005). PubMed.
  • Process for making azetidine-3-carboxylic acid. (2004).
  • Establishing a linearly responding [³H]GABA uptake assay in an... (2012).
  • A homogeneous assay to assess GABA transporter activity. (2001). PubMed.
  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023).
  • Yue, P., et al. (2021). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship.org.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
  • Brotherton-Pleiss, C., et al. (2020).
  • γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit.
  • Yue, P., et al. (2021). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. NIH.
  • ERK-STAT3 Cascade Assay - Base Kit - Product Insert. Meso Scale Discovery.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

Sources

The Ascendancy of the Azetidine Scaffold: A Technical Primer for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has rapidly evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of structural rigidity, high sp³-character, and inherent ring strain imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide provides a comprehensive technical overview of the azetidine motif, delineating its fundamental properties, synthetic accessibility, and strategic application in drug design. We will explore the causal relationships behind its ability to enhance metabolic stability, improve aqueous solubility, and optimize receptor binding interactions. Through detailed case studies of approved therapeutics and advanced experimental protocols, this document serves as a vital resource for scientists seeking to leverage the power of the azetidine scaffold in the development of next-generation pharmaceuticals.

Introduction: The Strategic Value of a Strained Ring

In the landscape of drug discovery, the pursuit of novel chemical matter with improved "drug-like" properties is a perpetual challenge. Saturated heterocycles are of particular interest as they provide three-dimensional diversity, moving away from the often-crowded chemical space of flat, aromatic compounds. Among these, the azetidine ring has emerged as a "privileged" scaffold.[2]

Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, a significant advantage over the more labile three-membered aziridine ring.[2][3] The inherent ring strain of approximately 25.4 kcal/mol, while considerable, allows for facile handling while also providing unique opportunities for synthetic transformations.[2] This intermediate reactivity and stability make the azetidine ring an attractive component for molecular design.[2][4]

The incorporation of an azetidine moiety into a drug candidate is a deliberate, often computationally-guided, strategy to enhance drug-likeness.[5] Its rigid, puckered conformation can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] Furthermore, the presence of the nitrogen atom provides a handle for introducing polarity and modulating physicochemical properties such as solubility and lipophilicity.[6][7]

Physicochemical Properties and Their Implications in Drug Design

The decision to incorporate an azetidine scaffold is driven by its ability to favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Physicochemical Advantages:

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible acyclic amines or larger heterocyclic systems. The strained ring system can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s. Several FDA-approved drugs, including baricitinib and cobimetinib, leverage the azetidine motif to enhance metabolic stability and, consequently, improve their pharmacokinetic profiles.[1]

  • Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This can lead to improved aqueous solubility, a critical parameter for oral bioavailability. In the development of oxytocin receptor antagonists, replacement of a pyrazine ring with an azetidine resulted in a tenfold improvement in aqueous solubility.[8]

  • Reduced Lipophilicity: In an effort to improve the developability of drug candidates, medicinal chemists often seek to reduce lipophilicity (logP). The polar nature of the azetidine ring can help to lower the overall logP of a molecule, which can lead to a better balance of properties required for both cell permeability and solubility.[7]

  • Conformational Rigidity: The defined, non-planar geometry of the azetidine ring restricts the conformational freedom of a molecule.[1][3] This pre-organization can be advantageous for binding to a specific receptor or enzyme active site, as it reduces the entropic cost of binding and can lead to increased potency and selectivity.[3] This conformational restriction is a key principle in fragment-based drug design.[3]

Table 1: Comparative Physicochemical Properties of Azetidine and Related Saturated Heterocycles

PropertyAzetidinePyrrolidinePiperidine
Ring Strain (kcal/mol)~25.4~5.4~0
pKa (of conjugate acid)~11.29~11.27~11.12
ClogP~0.11~0.46~0.84
Fsp³1.01.01.0

Note: These values are approximate and can vary based on substitution.

Synthetic Strategies for Accessing Azetidine Scaffolds

Historically, the synthesis of azetidines was considered challenging, which limited their exploration in drug discovery.[9] However, recent advancements in synthetic methodology have made a diverse array of substituted azetidines more accessible.[1][2]

Classical and Modern Synthetic Routes

Several robust methods for the synthesis of azetidines have been developed, including:

  • Intramolecular Cyclization: This is a common strategy, often involving the cyclization of γ-amino alcohols, halides, or other suitable leaving groups.[10]

  • [2+2] Cycloadditions: Photochemical [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, can be employed to construct the azetidine ring.[2]

  • Ring Contraction: The contraction of larger rings, such as pyrrolidinones, can provide a pathway to functionalized azetidines.[2][11]

  • Strain-Release Homologation: The reaction of azabicyclo[1.1.0]butanes with organometallic reagents provides a modular approach to disubstituted azetidines.[2][11]

Experimental Protocol: Synthesis of N-Sulfonylazetidines via Ring Contraction

This protocol is adapted from the work of Kern et al. and describes a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones.[11]

Objective: To synthesize α-carbonylated N-sulfonylazetidines.

Materials:

  • α-bromo-N-sulfonylpyrrolidinone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Methanol (MeOH) or other nucleophile (e.g., phenol, aniline)

Procedure:

  • To a solution of the α-bromo-N-sulfonylpyrrolidinone in a 9:1 mixture of MeCN/MeOH, add 3 equivalents of K₂CO₃.

  • Stir the reaction mixture at 60 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-carbonylated N-sulfonylazetidine.

Self-Validation: The success of this protocol relies on the efficient monobromination of the starting N-sulfonyl-2-pyrrolidinone and the subsequent base-mediated ring contraction.[11] The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Azetidines in Action: Case Studies of Approved Drugs

The tangible impact of the azetidine scaffold is best illustrated by its presence in a growing number of FDA-approved drugs across various therapeutic areas.[1][12]

Table 2: Selected FDA-Approved Drugs Containing an Azetidine Scaffold

Drug NameTherapeutic AreaMechanism of ActionRole of the Azetidine Scaffold
Baricitinib Rheumatoid ArthritisJanus kinase (JAK) inhibitorEnhances metabolic stability and selectivity.[1]
Cobimetinib MelanomaMitogen-activated protein kinase (MEK) inhibitorImproves pharmacokinetic properties and receptor binding.[1][2]
Azelnidipine HypertensionCalcium channel blockerProvides a rigid scaffold for optimal receptor interaction.[1][3]
Sarolaner Veterinary Medicine (antiparasitic)Isoxazoline insecticide/acaricideContributes to metabolic stability and target engagement.[1]
Deep Dive: Azetidine Amides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology. The development of small-molecule STAT3 inhibitors has been challenging, but a series of azetidine amides has shown significant promise.[6]

In this series, the azetidine scaffold was introduced to improve upon earlier lead compounds.[6] Structure-activity relationship (SAR) studies revealed that the azetidine moiety provided a balance of physicochemical properties while maintaining, and in some cases enhancing, potency.[6] For instance, the increased potency afforded by the azetidine allowed for modifications elsewhere in the molecule to decrease lipophilicity without sacrificing efficacy.[6]

Certain compounds in this series demonstrated potent inhibition of STAT3 DNA-binding activity and exhibited preferential activity against STAT3 over other STAT family members.[6] These azetidine-containing compounds represent a significant advancement in the search for clinically viable direct STAT3 inhibitors.[6]

The Azetidine Scaffold as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to optimize molecular properties while retaining biological activity.[13][14] The azetidine ring has emerged as a versatile bioisostere for a variety of common structural motifs.[7]

Common Bioisosteric Replacements:

  • Aromatic and Heteroaromatic Rings: Azetidines can serve as non-aromatic, sp³-rich bioisosteres of rings like piperazine or tryptamine, often leading to improved solubility and metabolic profiles.[15]

  • Ketones and Other Carbonyls: The replacement of a ketone with a three-dimensional motif like an azetidine can provide access to novel chemical space with improved pharmacokinetic properties.[7]

  • Other Saturated Rings: Azetidines can be used to replace larger rings like pyrrolidines or piperidines to fine-tune the conformational properties and exit vectors of a molecule.

Visualizing Workflows and Pathways

General Synthetic Workflow for Azetidine-Based Scaffolds

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_final Final Product start γ-Amino Alcohols / Dihalides cyclization Intramolecular Cyclization start->cyclization Base/Acid Catalysis cycloaddition [2+2] Cycloaddition start->cycloaddition Light/Catalyst ring_contraction Ring Contraction start->ring_contraction Reagents core_azetidine Azetidine Scaffold cyclization->core_azetidine cycloaddition->core_azetidine ring_contraction->core_azetidine functionalization N- and C-Functionalization (e.g., Acylation, Alkylation) core_azetidine->functionalization final_compound Diverse Azetidine Derivatives functionalization->final_compound

Caption: Synthetic workflow for accessing diverse azetidine derivatives.

Role of Azetidine in Optimizing Drug Properties

G lead_compound Lead Compound - High Lipophilicity - Metabolic Liability - Conformational Flexibility strategy Incorporate Azetidine Scaffold lead_compound->strategy optimized_compound Optimized Candidate + Improved Solubility + Enhanced Metabolic Stability + Conformational Rigidity + Increased Potency/Selectivity strategy->optimized_compound

Caption: Logic diagram illustrating the impact of azetidine incorporation.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established its place as a valuable tool in the medicinal chemist's arsenal. Its unique structural and physicochemical properties offer rational solutions to many of the challenges encountered in modern drug discovery, from improving ADME profiles to enhancing target affinity.[1][5] The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of azetidine-based building blocks, further fueling their application in the design of innovative therapeutics.[1][12] As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the strategic incorporation of strained, conformationally defined scaffolds like azetidine will remain a key strategy in the quest for safer and more effective medicines.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 1-35. [Link]

  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • PubMed Central. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • ResearchGate. Examples of azetidine-based bioisosters. [Link]

  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of... [Link]

  • MDPI. (2019). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. [Link]

Sources

Methodological & Application

Synthesis Protocol for tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate, a valuable 3,3-disubstituted azetidine building block for pharmaceutical and medicinal chemistry research. 3,3-disubstituted azetidines are of high interest as conformationally constrained scaffolds that can impart favorable physicochemical properties in drug candidates. The described synthetic route begins with the commercially available N-Boc-3-azetidinone and proceeds through a robust and efficient sequence involving a Corey-Chaykovsky epoxidation followed by a regioselective organocuprate-mediated epoxide ring-opening. This method provides a reliable pathway to construct the C3-quaternary center, yielding the target compound with high fidelity.

Introduction

The azetidine ring is a privileged scaffold in modern drug discovery, serving as a versatile bioisostere for various functional groups and imparting unique three-dimensional character to lead compounds. Specifically, the introduction of two distinct substituents at the C3 position creates a quaternary center, which can enhance metabolic stability, modulate potency, and fine-tune solubility. The target molecule, this compound, incorporates both an aliphatic ethyl group and a functionalizable hydroxymethyl group, making it an attractive intermediate for further chemical elaboration.

The synthetic strategy outlined herein is designed for efficiency and control. The first stage employs the Corey-Chaykovsky reaction to convert the ketone of N-Boc-3-azetidinone into a spiro-epoxide. This reaction is renowned for its reliability in forming three-membered rings from carbonyls via sulfur ylides[1]. The second stage utilizes a Gilman reagent, lithium diethylcuprate, to open the epoxide ring. Organocuprates are soft nucleophiles that excel in regioselective SN2-type epoxide openings, attacking the less sterically hindered carbon to furnish the desired alcohol product with high precision[2][3]. This two-step sequence represents a powerful and logical approach to constructing the target 3,3-disubstituted azetidine.

Overall Reaction Scheme

The synthesis is performed in two sequential parts, starting from N-Boc-3-azetidinone.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (Intermediate 1)

Principle and Mechanistic Insight

The Corey-Chaykovsky reaction facilitates the conversion of the carbonyl group of N-Boc-3-azetidinone into a spiro-epoxide. The reaction is initiated by the deprotonation of trimethylsulfoxonium iodide by a strong base, such as sodium hydride (NaH), to form dimethylsulfoxonium methylide. This sulfur ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azetidinone. The resulting betaine intermediate undergoes a rapid intramolecular SN2 reaction, where the alkoxide displaces dimethyl sulfoxide (DMSO) to form the stable epoxide ring[1].

Experimental Protocol

Materials and Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Trimethylsulfoxonium iodide ((CH₃)₃SOI)

  • N-Boc-3-azetidinone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (1.2 eq). Suspend the NaH in anhydrous DMSO under a nitrogen atmosphere. Slowly add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. The mixture will evolve hydrogen gas and warm slightly. Stir the resulting milky-white suspension for 45-60 minutes at room temperature until gas evolution ceases.

  • Substrate Addition: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF. Cool the ylide suspension to 0 °C using an ice bath. Add the solution of N-Boc-3-azetidinone dropwise to the ylide suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate as a colorless oil or white solid.

Data Summary: Intermediate 1
ParameterExpected Value
Appearance Colorless oil or white solid
Yield 75-90%
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol

Part 2: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

This step involves the nucleophilic ring-opening of the spiro-epoxide using a Gilman reagent. Gilman reagents (lithium diorganocuprates) are prepared by the reaction of two equivalents of an organolithium reagent with one equivalent of a copper(I) halide[4]. In this protocol, lithium diethylcuprate ((CH₃CH₂)₂CuLi) is generated in situ from ethyllithium and copper(I) iodide. As a soft nucleophile, the cuprate regioselectively attacks the less sterically hindered carbon of the epoxide in an SN2 fashion[2]. This attack opens the epoxide ring, introducing the ethyl group at the C3 position of the azetidine and generating a secondary alcohol upon workup.

Experimental Protocol

Materials and Reagents:

  • Copper(I) iodide (CuI)

  • Ethyllithium (EtLi) in a suitable solvent (e.g., cyclohexane/ethylbenzene)

  • tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (Intermediate 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Gilman Reagent Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (1.1 eq) and suspend it in anhydrous THF. Cool the slurry to -78 °C using a dry ice/acetone bath. Slowly add ethyllithium solution (2.2 eq) dropwise via syringe. The mixture will change color, typically to a clear or slightly yellow solution, indicating the formation of lithium diethylcuprate. Stir the solution at -78 °C for 30 minutes.

  • Epoxide Addition: Dissolve the spiro-epoxide (Intermediate 1, 1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold Gilman reagent solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over another 1-2 hours. Monitor the reaction by TLC for the consumption of the epoxide.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Continue stirring until the aqueous layer turns a deep blue color (indicating the complexation of copper salts with ammonia).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to isolate the final product, this compound.

Data Summary: Final Product
ParameterExpected Value
Appearance Colorless to pale yellow oil
Yield 60-80%
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI+) m/z = 216.16 [M+H]⁺, 238.14 [M+Na]⁺

Experimental Workflow Visualization

Workflow cluster_step1 Part 1: Epoxidation cluster_step2 Part 2: Cuprate Opening A Prepare Sulfur Ylide: NaH + (CH3)3S+I- in DMSO B Add N-Boc-3-azetidinone in THF at 0°C A->B C React at RT for 2-4h (Monitor by TLC) B->C D Aqueous Quench & Workup (EtOAc Extraction) C->D E Purify by Column Chromatography D->E F Prepare Gilman Reagent: CuI + 2 EtLi in THF at -78°C E->F Intermediate 1 G Add Epoxide Intermediate at -78°C F->G H React (-78°C to 0°C) (Monitor by TLC) G->H I Quench with sat. NH4Cl & Aqueous Workup H->I J Purify by Column Chromatography I->J K K J->K Final Product

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere. Avoid contact with skin and eyes.

  • Organolithium Reagents (Ethyllithium): Pyrophoric and react violently with water and protic solvents. Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Anhydrous Solvents (THF, DMSO): Handle under inert atmosphere to maintain anhydrous conditions. THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.

  • Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

  • Cryogenic Baths (-78 °C): Use appropriate personal protective equipment (cryogenic gloves, face shield) when handling dry ice and acetone.

References

  • Corey, E. J.; Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Methylenesulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. [Link]

  • Gilman, H.; Jones, R. G.; Woods, L. A. (1952). The Preparation of Methylcopper and some Observations on the Decomposition of Organocopper Compounds. The Journal of Organic Chemistry, 17(12), 1630–1634. [Link]

  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 3,3-Disubstituted Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged motif in modern drug discovery. Its inherent ring strain imparts a rigid, three-dimensional conformation that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and aqueous solubility.[1][2] Among the various substitution patterns, 3,3-disubstituted azetidines are of particular interest as they introduce a quaternary stereocenter, a feature that can significantly influence a molecule's biological activity and intellectual property landscape.

However, the construction of this strained ring system, especially with stereocontrol at a fully substituted C3 position, presents a formidable synthetic challenge. Traditional methods often suffer from low yields, harsh reaction conditions, and limited substrate scope. This guide provides an in-depth exploration of modern, stereoselective strategies for the synthesis of 3,3-disubstituted azetidines, offering researchers and drug development professionals a practical toolkit of field-proven insights and detailed protocols.

Core Synthetic Strategies and Mechanistic Insights

The stereoselective synthesis of 3,3-disubstituted azetidines can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Diastereoselective Intramolecular Cyclization of Acyclic Precursors

One of the most direct methods for forming the azetidine ring is through the intramolecular cyclization of a suitably functionalized acyclic amine. Stereocontrol can be achieved through substrate-based diastereoselection, where the stereochemistry of the final product is dictated by the stereochemistry of the starting material.

A notable example of substrate-controlled diastereoselection is the iodine-mediated intramolecular cyclization of γ-prenylated amines to afford 3,3-dimethylazetidines. This method provides a highly diastereoselective route to this specific substitution pattern, which is found in a number of bioactive molecules.[3]

Mechanism of Stereocontrol: The reaction proceeds through an iodonium ion intermediate, which is formed by the reaction of the alkene with iodine. The amine then attacks the more substituted carbon of the iodonium ion in a 4-exo-tet cyclization. The stereochemistry of the starting material directs the facial attack of the amine, leading to the observed high diastereoselectivity.

sub γ-Prenylated Amine int1 Iodonium Ion Intermediate sub->int1 Electrophilic addition i2 I₂ product cis-2,4-Disubstituted-3,3-dimethylazetidine int1->product 4-exo-tet cyclization (Intramolecular SN2 attack) G sub Oxindole Precursor (Aqueous Phase) enolate Enolate (Organic Phase) sub->enolate Deprotonation base Base (aq) cat Chiral Phase-Transfer Catalyst (Q*X⁻) ion_pair Chiral Ion Pair [Q*]⁺[Enolate]⁻ enolate->ion_pair Ion Exchange product Enantioenriched Spiro-azetidine Oxindole ion_pair->product Intramolecular Asymmetric Cyclization start Azetidinyl Trichloroacetimidate activated Activated Complex start->activated lewis_acid Sc(OTf)₃ lewis_acid->activated Activation carbocation Azetidinyl Carbocation activated->carbocation Leaving Group Departure product 3,3-Disubstituted Azetidine carbocation->product nucleophile Nucleophile nucleophile->product Nucleophilic Attack

Sources

Derivatization of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate. Azetidines, particularly 3,3-disubstituted variants, are increasingly recognized as privileged scaffolds in medicinal chemistry due to their unique conformational constraints and physicochemical properties.[1][2] This document outlines key synthetic strategies for modifying the primary hydroxyl group of this specific building block, including oxidation, esterification, and Mitsunobu reactions. The protocols are designed for researchers and scientists in drug development, offering field-proven insights into experimental design, execution, and troubleshooting, with a focus on navigating the steric challenges presented by the C3-quaternary center.

Introduction: The Strategic Value of 3,3-Disubstituted Azetidines

Nitrogen-containing heterocycles are foundational motifs in pharmaceutical science. Among these, the azetidine ring, a four-membered saturated heterocycle, offers a unique blend of properties. Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a rigid scaffold that can effectively orient substituents into three-dimensional space, a critical feature for optimizing interactions with biological targets.[1] Unlike its more strained aziridine counterpart, the azetidine ring is significantly more stable, allowing for versatile chemical manipulation.[1]

The compound this compound is a valuable building block for several reasons:

  • 3,3-Disubstitution: The geminal ethyl and hydroxymethyl groups create a quaternary center that imparts a distinct three-dimensional character, which is highly desirable in modern drug design to explore new chemical space.

  • Orthogonal Handles: The N-Boc protecting group and the primary hydroxyl group serve as orthogonal chemical handles. The Boc group can be removed under acidic conditions to allow for N-functionalization, while the hydroxymethyl group is amenable to a wide array of transformations.

  • Versatile Precursor: The primary alcohol is a key functional group that can be readily converted into aldehydes, carboxylic acids, esters, ethers, and amines, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4]

This guide details reliable methods to leverage the reactivity of the hydroxymethyl group, providing a strategic toolkit for synthesizing novel azetidine derivatives.

Overview of Derivatization Pathways

The primary alcohol of the title compound is the key site for derivatization. The presence of the adjacent ethyl group and the azetidine ring introduces moderate steric hindrance, which must be considered when selecting reagents and reaction conditions. The following diagram illustrates the principal transformation pathways discussed in this note.

G cluster_main cluster_products SM Starting Material This compound Aldehyde Aldehyde Derivative SM->Aldehyde Oxidation (Swern, DMP) Ester Ester Derivative SM->Ester Esterification (Acyl Chloride, EDCI) Mitsunobu Mitsunobu Adduct (e.g., Azide, Ether, Thioether) SM->Mitsunobu Mitsunobu Reaction (DEAD/DIAD, PPh3, Nu-H)

Sources

Application Notes & Protocols: Leveraging tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate for the Design of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Scaffolds in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in virtually every physiological process.[1] Their significance as therapeutic targets is unparalleled, with a substantial portion of all approved drugs exerting their effects by modulating GPCR activity.[2] However, the pursuit of novel GPCR-targeted therapeutics is an ongoing challenge, demanding innovative chemical matter to address issues of selectivity, potency, and desirable pharmacokinetic profiles. A key strategy in modern medicinal chemistry is the exploration of novel three-dimensional scaffolds that can orient functional groups in precise vectors within a receptor's binding pocket.

The azetidine ring, a strained four-membered heterocycle, has emerged as a "privileged" scaffold in this context.[3] Its rigid, non-planar structure offers a distinct advantage over more flexible acyclic or larger cyclic systems, enabling a reduction in the entropic penalty upon binding and providing a unique way to explore chemical space.[4] The incorporation of azetidine motifs has been shown to improve metabolic stability, aqueous solubility, and other critical drug-like properties.[4]

This application note focuses on a specific, highly versatile building block: tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate . We will explore its strategic application in the design of GPCR ligands, with a particular focus on the development of selective modulators for the muscarinic acetylcholine M4 receptor (M4R), a critical target for neurological and psychiatric disorders.[5]

The Strategic Advantage of the 3,3-Disubstituted Azetidine Core

The utility of this compound lies in its geminal disubstitution at the 3-position. This substitution pattern offers several key advantages for GPCR ligand design:

  • Defined Three-Dimensionality: The ethyl and hydroxymethyl groups project from the azetidine ring at a defined angle, creating a spirocenter-like arrangement. This allows for the precise positioning of substituents to engage with specific sub-pockets within a GPCR binding site.

  • Vectorial Functionalization: The primary alcohol of the hydroxymethyl group serves as a versatile handle for further chemical elaboration. It can be readily converted into ethers, esters, amines, or other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Metabolic Stability: The quaternary carbon at the 3-position can block potential sites of metabolism, a common issue with less substituted cyclic amines. This can lead to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.

  • Bioisosteric Replacement: The rigid azetidine core can serve as a bioisostere for larger, more flexible rings like piperidine.[6] This substitution can lead to improved potency and selectivity by locking the pharmacophoric elements in a more favorable conformation for receptor binding.

Case Study: Design and Synthesis of M4 Receptor Positive Allosteric Modulators (PAMs)

The muscarinic M4 receptor is a GPCR that has garnered significant interest as a target for the treatment of schizophrenia and other CNS disorders.[5] Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, thereby offering greater subtype selectivity and a reduced side-effect profile compared to orthosteric agonists.[7]

The following sections outline a generalized workflow and detailed protocols for the application of a 3,3-disubstituted azetidine scaffold, exemplified by the synthesis of M4 PAMs.

Conceptual Workflow for Ligand Elaboration

The overall strategy involves the functionalization of the hydroxymethyl group of the azetidine scaffold to introduce a variety of substituents that can probe the allosteric binding site of the M4 receptor. This is followed by deprotection of the Boc-group and coupling to a core fragment known to have affinity for the target.

Ligand Elaboration Workflow A tert-Butyl 3-ethyl-3-(hydroxymethyl) azetidine-1-carboxylate B Functionalization of Hydroxymethyl Group (e.g., Etherification) A->B Introduce R group C Boc Deprotection (TFA) B->C Expose secondary amine D Amide Coupling (HATU) C->D F Final M4 PAM Ligand D->F E Core Fragment (e.g., Thienopyridazine) E->D Couple core

Caption: General workflow for elaborating the azetidine scaffold into a final GPCR ligand.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-Aryl/Alkyl-3-hydroxyazetidine-1-carboxylate Analogs

This protocol describes a general method for the synthesis of 3-substituted-3-hydroxyazetidine analogs, which are close structural relatives of the title compound and serve as key intermediates. The synthesis starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent: Slowly add the Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 3-alkyl-3-hydroxyazetidine-1-carboxylate.

Protocol 2: O-Alkylation of the 3-Hydroxyazetidine Intermediate

The tertiary alcohol can be further functionalized, for example, through O-alkylation to generate a library of ether analogs.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF, 0.3 M).

  • Addition of Alcohol: Cool the suspension to 0 °C and add a solution of the tert-butyl 3-alkyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the residue by flash column chromatography to afford the desired O-alkylated product.

Protocol 3: Boc-Deprotection and Amide Coupling to a Core Fragment

The final step involves deprotecting the azetidine nitrogen and coupling it to a suitable core fragment to generate the final ligand.[3]

Reaction Scheme:

Step-by-Step Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected azetidine (1.0 eq) in dichloromethane (DCM, 0.1 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting trifluoroacetate salt is often used directly in the next step.

  • Amide Coupling:

    • To a solution of the core carboxylic acid fragment (1.0 eq) in DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected azetidine TFA salt (1.1 eq) in DMF.

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final compound by flash chromatography or preparative HPLC.

Pharmacological Evaluation of Azetidine-Containing GPCR Ligands

Once synthesized, the novel ligands must be evaluated for their activity at the target GPCR. For M4 PAMs, a common and effective method is a cell-based calcium mobilization assay.[8]

Protocol 4: In Vitro Calcium Mobilization Assay for M4 PAM Activity

This assay measures the potentiation of the acetylcholine (ACh) response at the M4 receptor. It utilizes a cell line co-expressing the human M4 receptor and a promiscuous G-protein (Gαqi5) that couples receptor activation to the release of intracellular calcium.[8]

Workflow for Calcium Mobilization Assay:

Calcium Mobilization Assay A Plate CHO cells expressing hM4 and Gαqi5 B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add test compound (PAM) at varying concentrations B->C D Incubate C->D E Add a fixed EC20 concentration of ACh D->E F Measure fluorescence intensity (calcium flux) E->F G Data Analysis: Determine EC50 and %ACh Max F->G

Caption: Workflow for a cell-based calcium mobilization assay to assess M4 PAM activity.

Step-by-Step Procedure:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor and the Gαqi5 G-protein subunit in appropriate growth medium.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Aspirate the growth medium and add a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate the plate in the dark at 37 °C for 1 hour.

  • Compound Addition: Prepare serial dilutions of the synthesized azetidine-containing compounds (test compounds) in assay buffer. Add the compound solutions to the appropriate wells of the cell plate.

  • Incubation: Incubate the plate with the test compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Addition and Signal Reading: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Add a fixed concentration of acetylcholine, typically corresponding to its EC₂₀ value (the concentration that gives 20% of the maximal response), to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity over time to capture the calcium flux initiated by the acetylcholine challenge.

  • Data Analysis: For each concentration of the test compound, determine the peak fluorescence response. Plot the response as a function of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum potentiation (% ACh Max).

Data Summary and Interpretation

The data obtained from the synthesis and pharmacological evaluation can be summarized to guide further optimization.

Table 1: Representative Structure-Activity Relationship (SAR) Data for 3,3-Disubstituted Azetidine M4 PAMs

Compound IDR GrouphM4 EC₅₀ (nM)% ACh Max
10a Phenyl7265 ± 3
10b Cyclohexyl17854 ± 12
10k 3-FluorophenylPotentN/A
10l 4-FluorophenylPotentN/A
11a Phenyl, OH~720Reduced
11b Phenyl, OMe~430Reduced

Data are generalized from representative literature.[3][5]

Interpretation of SAR:

  • Aryl vs. Aliphatic Substitution: The data suggests that an aryl group at the 3-position is generally preferred for potency over an aliphatic group (compare 10a and 10b ).[3]

  • Aryl Substitution: Fluorine substitution on the phenyl ring is well-tolerated and can maintain high potency (10k , 10l ).[3]

  • Geminal Substitution: The introduction of a second substituent, such as a hydroxyl or methoxy group, alongside the phenyl group at the 3-position (geminal disubstitution) tends to decrease both potency and the maximal potentiation effect (11a , 11b ).[3] This highlights the sensitivity of the allosteric pocket to steric bulk.

Conclusion

This compound and its close analogs are powerful and versatile building blocks for the design of novel GPCR ligands. The rigid, three-dimensional nature of the 3,3-disubstituted azetidine scaffold allows for precise control over the orientation of pharmacophoric elements, leading to improvements in potency, selectivity, and pharmacokinetic properties. The case study of M4 positive allosteric modulators demonstrates a clear and actionable workflow from scaffold functionalization to pharmacological characterization. By leveraging the synthetic tractability of the hydroxymethyl group and the advantageous structural features of the azetidine core, researchers can efficiently generate and evaluate novel chemical entities to advance the frontier of GPCR drug discovery.

References

  • Tarr, J. C., et al. (2017). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. Bioorganic & Medicinal Chemistry Letters, 27(23), 5179-5184. [Link]

  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

  • Wood, M. R., et al. (2020). Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM). ACS Medicinal Chemistry Letters, 11(11), 2269-2276. [Link]

  • Noetzel, M. J., et al. (2021). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]

  • Tarr, J. C., et al. (2017). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. PubMed. [Link]

  • Fesik, S. W. (2015). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Journal of Medicinal Chemistry, 58(15), 6374-6384. [Link]

  • Singh, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 114. [Link]

  • Ciobanu, M., & Pennington, L. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Leach, K., et al. (2025). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry, 285, 117993. [Link]

  • Wood, M. R., et al. (2021). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters, 12(8), 1303-1309. [Link]

  • Bubser, M., et al. (2012). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Mistry, S. N., et al. (2023). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife, 12, e85392. [Link]

  • Singh, R., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(14), 1285-1308. [Link]

  • MolSense. (2025). Using BSI to Investigate Positive Allosteric Modulators of the M4 Receptor. MolSense. [Link]

  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Molecular Pharmacology, 93(4), 251-258. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis. As a valuable building block in modern drug discovery, particularly for developing novel enzyme inhibitors, achieving high yield and purity is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction outcomes effectively.

The synthesis of molecules with a quaternary center on a strained four-membered ring like azetidine presents unique challenges.[2] The pathway detailed here is designed for robustness and scalability, focusing on common pitfalls and their solutions.

Recommended Synthetic Pathway Overview

The most reliable pathway to construct the 3-ethyl-3-(hydroxymethyl) substituted azetidine core involves a three-step sequence starting from the commercially available N-Boc-3-azetidinone. This strategy involves:

  • Olefin Formation: A Horner-Wadsworth-Emmons (HWE) reaction to introduce an exocyclic double bond with an ester group.

  • Conjugate Addition: A Michael addition using a soft organocuprate nucleophile to stereoselectively install the ethyl group at the C3 position.

  • Ester Reduction: A final reduction of the ester to the primary alcohol.

G cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Michael Addition cluster_2 Step 3: Ester Reduction A N-Boc-3-Azetidinone B tert-Butyl 3-(ethoxycarbonylmethylene) azetidine-1-carboxylate A->B Triethyl phosphonoacetate NaH, THF, 0°C to rt C tert-Butyl 3-ethyl-3-(ethoxycarbonyl) azetidine-1-carboxylate B->C Et2CuLi THF, -78°C D C->D LiBH4 or LiAlH4 THF, 0°C G A α,β-Unsaturated Ester B Desired 1,4-Addition Product (Soft Nucleophile, e.g., Et2CuLi) A->B C Undesired 1,2-Addition Product (Hard Nucleophile, e.g., EtMgBr) A->C

Caption: 1,4- (conjugate) vs. 1,2- (direct) addition pathways.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, it may be due to cuprate decomposition. Sometimes, adding a second portion of freshly prepared cuprate can drive the reaction to completion.

  • Additives: In some cases, Lewis acids like BF₃·OEt₂ or chlorotrimethylsilane (TMSCl) can activate the α,β-unsaturated system and improve yields, but they must be used cautiously as they can also affect other functional groups.

Q4: The final reduction (Step 3) with LiAlH₄ seems to be cleaving my Boc protecting group. How can I avoid this?

A4: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and can, under certain conditions, reduce the carbamate of the Boc group or lead to its cleavage. [3][4][5]* Milder Reagents: The best solution is to switch to a milder reducing agent. Lithium borohydride (LiBH₄) is an excellent choice for reducing esters to alcohols in the presence of Boc groups. It is significantly less reactive towards carbamates.

  • Temperature Control: If you must use LiAlH₄, maintain strict temperature control. Perform the reaction at 0 °C and do not let it warm to room temperature until the reaction is complete (as monitored by TLC).

  • Workup Procedure: A careful quench at low temperatures (e.g., Fieser workup: sequential addition of water, 15% NaOH (aq), and more water) can prevent side reactions during the workup phase.

ParameterLiAlH₄LiBH₄
Reactivity Very HighHigh
Selectivity Low (can cleave Boc)High (Boc-compatible)
Typical Temp. 0 °C0 °C to rt
Recommendation Use with cautionPreferred Reagent

Table 1: Comparison of Reducing Agents for Step 3.

Part 3: Purification Challenges

Q5: My final product, this compound, is streaking badly on my silica gel column. How can I achieve better purification?

A5: The final product is a polar alcohol containing a basic nitrogen atom, a classic recipe for poor chromatographic behavior on silica gel.

  • Neutralize the Silica: The acidic nature of silica gel can cause peak tailing and streaking with basic compounds. Pre-treating your eluent with a small amount of a volatile base is highly effective. Add 0.5-1% triethylamine (Et₃N) or ammonia (7N in methanol) to your ethyl acetate/hexane eluent system.

  • Alternative Stationary Phase: If problems persist, consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase C18 column if the polarity is suitable.

  • Salt Formation and Extraction: During your aqueous workup, ensure the pH is adjusted correctly to keep your product in the organic phase. A final wash with brine can help break up any emulsions and remove excess water.

Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate
  • To a flame-dried, three-neck round-bottom flask under argon, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (3x) and decant the solvent carefully.

  • Add anhydrous THF and cool the slurry to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for 1 hour.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), quench the reaction carefully at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography.

Step 2: Synthesis of tert-Butyl 3-ethyl-3-(ethoxycarbonyl)azetidine-1-carboxylate
  • To a flame-dried, two-neck round-bottom flask under argon, add copper(I) iodide (CuI, 1.1 eq) and anhydrous THF.

  • Cool the slurry to -78 °C.

  • Slowly add ethyllithium (2.2 eq, solution in cyclohexane/ether) dropwise. Stir the mixture at -78 °C for 30 minutes to form the Gilman cuprate.

  • In a separate flask, dissolve the α,β-unsaturated ester from Step 1 (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the cuprate solution to the ester solution via a cannula at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl/NH₄OH (9:1 ratio) and allow it to warm to room temperature.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Step 3: Synthesis of this compound
  • Dissolve the ester from Step 2 (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Add ethyl acetate and stir for 15 minutes.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Extract the filtrate with additional ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography using an eluent containing 1% triethylamine.

References
  • Vertex AI Search. (2026). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ameen, M. A., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Cell Press. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting my grignard reactions. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • YouTube. (2018). 87 CHM2210 Reduction of Esters to Yield Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you navigate the challenges of purifying this valuable building block. Azetidines are a critical class of heterocycles in medicinal chemistry, and their purity is paramount for successful downstream applications.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low yield after flash column chromatography.

Question: I'm losing a significant amount of my product during flash column chromatography. My crude material looks fine by TLC, but the isolated yield is consistently low. What could be the issue?

Answer:

Low recovery from silica gel chromatography is a common issue with polar, functionalized molecules like your azetidine derivative. Several factors could be at play:

  • Product Adsorption to Silica Gel: The primary alcohol and the carbamate in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or "streaking" on the column, resulting in poor recovery.

  • Improper Solvent System: If the eluent is not polar enough, your compound will move too slowly or not at all, leading to broad peaks and potential co-elution with impurities. Conversely, if the eluent is too polar, it may not provide adequate separation from more polar impurities.

  • Product Instability on Silica: Although Boc-protected azetidines are generally stable, prolonged exposure to acidic silica gel can potentially lead to some degradation, especially if the crude material contains acidic or basic impurities.

Troubleshooting Steps & Explanations:

  • Neutralize the Silica Gel: Before preparing your column, consider neutralizing the silica gel. You can do this by preparing a slurry of the silica in your starting eluent and adding 1% triethylamine (Et3N). The triethylamine will deactivate the acidic silanol groups, minimizing their interaction with your product.

  • Optimize Your Solvent System:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems. A good solvent system will give your product an Rf value between 0.2 and 0.4.

    • Recommended Starting Point: A gradient of ethyl acetate in hexanes or heptanes is a common choice for this class of compounds.[2][3] Start with a low percentage of ethyl acetate and gradually increase the polarity.

    • Consider Additives: Adding a small amount of a more polar solvent like methanol (0.5-2%) to your ethyl acetate/hexanes mixture can help to improve the elution of your polar product without significantly compromising separation.

  • Dry Loading vs. Wet Loading:

    • Wet Loading: If your crude product is an oil, dissolving it in a minimal amount of dichloromethane (DCM) or the starting eluent and loading it directly onto the column is a quick option. However, this can sometimes lead to band broadening.

    • Dry Loading: For better resolution and to minimize interactions with the solvent, consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.

Problem 2: Persistent impurity with a similar Rf value to the product.

Question: I have an impurity that co-elutes with my product on the column. How can I improve the separation?

Answer:

Resolving compounds with similar polarities is a classic chromatographic challenge. Here's a systematic approach to improve your separation:

  • Identify the Impurity (if possible): Knowing the structure of the impurity can provide clues on how to best separate it. Common impurities in azetidine synthesis can include unreacted starting materials, byproducts from side reactions, or diastereomers if a new stereocenter was formed.[4][5]

  • Fine-Tune the Eluent System:

    • Change the Solvent Ratio: Small adjustments to the ratio of your solvents can sometimes be enough to achieve separation.

    • Introduce a Different Solvent: Swapping one of the solvents in your eluent for another of similar polarity but different chemical properties can alter the selectivity of the separation. For example, you could try replacing ethyl acetate with a mixture of DCM and acetone.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase.

    • Alumina (Neutral or Basic): For compounds that are sensitive to acidic silica, alumina can be a good alternative.

    • Reverse-Phase Chromatography: If your impurity is significantly more or less non-polar than your product, reverse-phase (C18) chromatography could provide excellent separation. The elution order will be reversed compared to normal-phase chromatography.

  • Recrystallization: If your product is a solid and you have a relatively pure mixture, recrystallization can be a highly effective purification technique. You will need to screen different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-Layer Chromatography (TLC) is the most common and effective method. Collect fractions from your column and spot them on a TLC plate alongside your crude material and a pure standard (if available). This will allow you to identify which fractions contain your product and assess their purity. For visualization, you can use a UV lamp if your compound is UV active, or a chemical stain such as potassium permanganate or ceric ammonium molybdate, which are effective for visualizing alcohols.

Q2: My purified product is an oil. How can I be sure it's pure?

A2: An oily product does not preclude purity. To confirm the purity of your final product, you should use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your molecule and identifying any impurities.[2][3] The presence of unexpected peaks or incorrect integration values can indicate the presence of impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A pure compound should show a single major peak.

Q3: How should I store the purified this compound?

A3: As a Boc-protected amine with a primary alcohol, the compound should be reasonably stable. However, to ensure its long-term integrity, it is best to store it in a tightly sealed container at low temperatures (-20°C is ideal) under an inert atmosphere (nitrogen or argon) to protect it from moisture and oxidative degradation. Storing the compound in solution, for instance in dichloromethane, may also help prevent decomposition.[6]

Q4: Can I use this compound directly in the next step without purification?

A4: While it may be tempting to proceed without purification, it is generally not recommended, especially in a research and development setting. Impurities from one step can interfere with subsequent reactions, leading to lower yields, the formation of complex side products, and difficulties in purifying the final compound. In some cases, crude material can be used in the next step if the impurities are known to be unreactive under the subsequent reaction conditions, but this should be determined on a case-by-case basis.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is 20-30% ethyl acetate in hexanes. The target Rf should be around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the starting eluent (e.g., 10% ethyl acetate in hexanes). If using triethylamine, add 1% to the eluent.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the starting eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with the starting solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute your product. A step gradient is often effective.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical TLC Data for Purification

Compound/ImpurityTypical Rf Value (30% EtOAc/Hexanes)VisualizationNotes
Product 0.3 - 0.4Stains with KMnO₄May be slightly UV active depending on impurities.
Less Polar Impurity (e.g., starting material)0.5 - 0.7VariesElutes before the product.
More Polar Impurity (e.g., diol)< 0.1Stains with KMnO₄May remain at the baseline.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Solvent Screen) Crude->TLC Column Flash Column Chromatography TLC->Column Optimized Eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure Characterize Characterization (NMR, MS, HPLC) Pure->Characterize

Caption: A typical workflow for the purification of the target compound.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue LowYield Low Yield? Start->LowYield PoorSep Poor Separation? Start->PoorSep Adsorption Check for Adsorption (Streaking on TLC) LowYield->Adsorption FineTune Fine-Tune Eluent (Solvent Ratio) PoorSep->FineTune Neutralize Neutralize Silica (add Et3N) Adsorption->Neutralize Yes OptimizeEluent Optimize Eluent (Increase Polarity) Adsorption->OptimizeEluent No DryLoad Use Dry Loading OptimizeEluent->DryLoad ChangeSolvent Change Solvent (e.g., DCM/Acetone) FineTune->ChangeSolvent ChangePhase Change Stationary Phase (Alumina, C18) ChangeSolvent->ChangePhase Recrystallize Consider Recrystallization ChangePhase->Recrystallize

Caption: A decision tree for troubleshooting common purification problems.

References

  • Vertex AI Search. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • Fluorochem. (n.d.). tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • J&K Scientific LLC. (n.d.). 1-(tert-butyl) 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate.
  • National Institutes of Health. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC.
  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate.
  • J&K Scientific LLC. (n.d.). This compound.

Sources

Technical Support Center: Stability of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate . This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this compound, particularly under basic conditions. We will address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: How stable is the tert-butoxycarbonyl (Boc) protecting group to basic conditions?

The N-Boc group is exceptionally stable under a wide range of basic and nucleophilic conditions.[1][2] This stability is a cornerstone of its utility in orthogonal protection strategies, especially when base-labile groups like Fmoc are used elsewhere in the molecule.

Causality: The stability arises from the mechanism of base-mediated hydrolysis. For a typical ester saponification, a hydroxide ion attacks the carbonyl carbon. In the case of a carbamate, this attack is less favorable because the nitrogen lone pair is delocalized into the carbonyl, reducing its electrophilicity. Furthermore, the subsequent cleavage would require the departure of a tert-butoxide ion, which is a strong base and thus a poor leaving group. The primary mechanism for Boc deprotection is acid-catalyzed, which proceeds through the formation of a stable tert-butyl cation.[3][4][5]

G cluster_base Basic Conditions (Stable) cluster_acid Acidic Conditions (Cleavage) BocN Boc-NR2 NoRxn No Reaction (tBuO- is a poor leaving group) BocN->NoRxn Resists Attack OH OH- BocN_acid Boc-NR2 Protonated Protonated Carbonyl BocN_acid->Protonated Protonation H_plus H+ tBu_cation tert-Butyl Cation (Stable Intermediate) Protonated->tBu_cation Loss of Carbamic Acid Cleaved HNR2 + CO2 + Isobutylene tBu_cation->Cleaved Elimination

Caption: Stability of the N-Boc group under basic vs. acidic conditions.

Q2: What is the stability of the azetidine ring itself under basic conditions?

The azetidine ring in this molecule is generally stable under most basic conditions. Azetidines possess significant ring strain, which can make them susceptible to ring-opening reactions.[6][7] However, these cleavage reactions are most commonly mediated by acids or require highly activated systems.[6][7] Simple N-Boc protected azetidines do not have a readily available pathway for base-mediated degradation.

Expert Insight: While less reactive than their three-membered aziridine counterparts, caution should be exercised under extreme conditions (e.g., high temperatures with strong, bulky bases), as unforeseen eliminations or rearrangements could theoretically occur, though they are not commonly reported for this scaffold.

Q3: Does the 3-hydroxymethyl group introduce any specific instabilities in the presence of a base?

The primary alcohol of the hydroxymethyl group has a pKa of approximately 16-17. In the presence of a sufficiently strong base (e.g., NaH, LDA, LHMDS), it will be deprotonated to form a primary alkoxide.

While this alkoxide is a potent nucleophile, its position on a quaternary carbon sterically hinders potential intramolecular reactions, such as an attack on the Boc-carbonyl. The primary risk associated with this deprotonation is not the degradation of the starting material itself, but rather its unintended participation in subsequent reactions. For example, the newly formed alkoxide could act as a nucleophile towards an electrophile intended for another part of the molecule, leading to side-product formation and reduced yield.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: My analytical data (LC-MS, TLC) shows the appearance of a new, more polar spot, and I suspect Boc deprotection.

Root Cause Analysis & Solution Workflow

G start_node Issue: Suspected Boc Deprotection d1 Reaction Temp > 80 °C? start_node->d1 Investigate decision_node decision_node process_node process_node result_node result_node neg_result_node neg_result_node p1 Possible Thermal Cleavage. Run reaction at lower temp (e.g., RT to 40°C). Monitor by TLC/LC-MS. d1->p1 Yes p2 Run Control Experiment: Stir starting material with base and solvent at reaction temp. d1->p2 No d2 Deprotection Persists? p1->d2 Check Result d3 Deprotection Observed? p2->d3 Check Result d2->p2 Yes r1 Success: Issue was thermal. d2->r1 No r2 Conclusion: Boc group is stable. Side reaction is from another reagent. d3->r2 No r3 Conclusion: Unusual base-mediated deprotection. Re-evaluate base choice or consult literature for this specific transformation. d3->r3 Yes

Caption: Troubleshooting workflow for suspected Boc deprotection.

  • Plausible Cause A: Thermal Deprotection. Although resistant to bases, the Boc group can be cleaved at elevated temperatures, a process known as thermolysis.[2][8] Reactions run at temperatures exceeding 80-90 °C are at higher risk for this side reaction.

    • Solution: Reduce the reaction temperature. If the desired transformation is slow at lower temperatures, consider screening alternative, more reactive reagents that do not require heat.

  • Plausible Cause B: Unintended Acidic Microenvironment. If your reaction involves reagents that can generate acidic byproducts (e.g., hydrolysis of certain Lewis acids), localized acidic conditions could cause deprotection.

    • Solution: Run the reaction with an excess of a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to act as an acid scavenger.

Issue 2: My reaction yield is low, and I observe consumption of my starting material in a control experiment (SM + base + solvent only).
  • Plausible Cause A: Strong Nucleophilic Base. While hydroxide or carbonate are generally safe, very strong and nucleophilic bases could potentially lead to degradation, although this is unlikely. More plausibly, if using an alkoxide base in an alcohol solvent (e.g., NaOMe in MeOH), you could be observing transesterification of the Boc group, which would appear as a new product on LC-MS.

  • Plausible Cause B: Reaction with Solvent. Certain solvents can be deprotonated by strong bases and participate in side reactions. For example, using a strong base like LHMDS in THF at room temperature for extended periods can lead to solvent deprotonation and subsequent side reactions.

Solution: Perform a Forced Degradation Study. Before embarking on a multi-step synthesis, it is prudent to understand the stability limits of your key intermediate. The following protocol provides a framework for testing the stability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation and Stability Assessment

Objective: To determine the stability of the title compound in the presence of common bases at room and elevated temperatures.

Materials:

  • This compound

  • Solvent (e.g., THF, Dioxane, or Methanol)

  • Bases: 1 M aq. NaOH, Saturated aq. K₂CO₃, 1 M DBU in THF

  • Analytical Standards: A pure sample of the starting material.

  • HPLC or LC-MS system for analysis.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the starting material (SM) at a known concentration (e.g., 1 mg/mL) in the chosen reaction solvent.

  • Reaction Setup: In separate vials, set up the conditions as described in the table below. For each condition, add 1 mL of the SM stock solution.

  • Time Points: Agitate the vials at the specified temperature. At designated time points (t = 0, 2h, 6h, 24h), withdraw a small aliquot (e.g., 20 µL).

  • Quenching & Dilution: Immediately quench the aliquot by diluting it into 1 mL of a 90:10 mixture of mobile phase A:B (or a suitable diluent) to halt the reaction.

  • Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to determine the percentage of the starting material remaining.

Data Summary Table:

EntryBase (1 equivalent)SolventTemperature (°C)% SM Remaining (Expected)Potential Observations
1Control (No Base)THF25>99%Baseline stability
21 M aq. NaOHDioxane25>98%Generally stable
31 M aq. NaOHDioxane60>95%Minor degradation possible over extended time
4Sat. aq. K₂CO₃Methanol25>99%Stable
5DBUTHF25>99%Stable
6DBUTHF60>98%Generally stable, monitor for minor byproducts

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit r/OrganicChemistry. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. RSC Medicinal Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • 1-Boc-3-fluoroazetidine-3-methanol. PubChem. [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Mol-Instincts. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in the preparation of this valuable 3,3-disubstituted azetidine building block. The unique structural rigidity and physicochemical properties of azetidines make them increasingly important motifs in medicinal chemistry.[1][2] This document provides a detailed, field-proven protocol for a scalable synthesis, along with a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during the experimental workflow.

I. Strategic Overview of the Synthetic Approach

The synthesis of 3,3-disubstituted azetidines often presents challenges due to the strained nature of the four-membered ring.[3] A robust and scalable approach is crucial for producing this key intermediate in sufficient quantities for drug discovery programs. The strategy outlined here begins with the commercially available and versatile starting material, 1-Boc-3-azetidinone , and proceeds through a three-step sequence involving a Horner-Wadsworth-Emmons olefination, a conjugate addition, and a final reduction.

This pathway is designed for modularity and scalability, avoiding the use of highly unstable intermediates and employing purification techniques amenable to larger scales.

II. Detailed Experimental Protocols

Overall Synthetic Scheme

Synthetic_Scheme start 1-Boc-3-azetidinone step1 Step 1: Horner-Wadsworth-Emmons Olefination start->step1 intermediate1 tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate step1->intermediate1 Methyl 2-(dimethoxyphosphoryl)acetate, NaH step2 Step 2: Conjugate Addition intermediate1->step2 intermediate2 tert-Butyl 3-(1-methoxycarbonyl)propyl-azetidine-1-carboxylate step2->intermediate2 Et2CuLi or EtMgBr/CuI step3 Step 3: Ester Reduction intermediate2->step3 product This compound step3->product LiBH4 or LiAlH4

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This step employs a Horner-Wadsworth-Emmons (HWE) reaction to introduce an exocyclic α,β-unsaturated ester, a key intermediate for the subsequent conjugate addition.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
1-Boc-3-azetidinone171.2110.0 g58.4 mmol
Methyl 2-(dimethoxyphosphoryl)acetate182.1011.7 g64.2 mmol
Sodium hydride (60% in mineral oil)24.002.57 g64.2 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated aq. NH₄Cl solution-100 mL-
Ethyl acetate-300 mL-
Brine-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (2.57 g, 64.2 mmol).

  • Carefully add anhydrous THF (100 mL) via cannula. Cool the suspension to 0 °C using an ice bath.

  • Slowly add methyl 2-(dimethoxyphosphoryl)acetate (11.7 g, 64.2 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • In a separate flask, dissolve 1-Boc-3-azetidinone (10.0 g, 58.4 mmol) in anhydrous THF (100 mL).

  • Add the solution of 1-Boc-3-azetidinone to the ylide solution at 0 °C dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a colorless oil. A typical yield is 70-80%.[4]

Step 2: Synthesis of tert-Butyl 3-ethyl-3-(methoxycarbonylmethyl)azetidine-1-carboxylate

This step introduces the ethyl group via a 1,4-conjugate addition using a Gilman cuprate. This method is generally preferred over Grignard reagents for conjugate additions to minimize 1,2-addition byproducts.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale of starting material)Moles
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate227.2610.0 g44.0 mmol
Copper(I) iodide (CuI)190.458.38 g44.0 mmol
Ethyllithium (or Ethylmagnesium bromide)36.01 (EtLi)~88.0 mmol (2.0 eq.)88.0 mmol
Anhydrous Tetrahydrofuran (THF)-250 mL-
Saturated aq. NH₄Cl solution-150 mL-
Ethyl acetate-300 mL-
Brine-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (8.38 g, 44.0 mmol) and anhydrous THF (150 mL).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of ethyllithium or ethylmagnesium bromide (~88.0 mmol, 2.0 eq.) dropwise. The formation of the Gilman cuprate (Et₂CuLi) is indicated by a color change. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the unsaturated ester from Step 1 (10.0 g, 44.0 mmol) in anhydrous THF (100 mL).

  • Add the solution of the unsaturated ester to the cuprate suspension at -78 °C dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (150 mL).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired product.

Step 3: Synthesis of this compound

The final step is the reduction of the methyl ester to the primary alcohol. Lithium borohydride is a suitable reagent as it is less reactive than LiAlH₄ and less likely to affect the Boc protecting group under controlled conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale of starting material)Moles
tert-Butyl 3-ethyl-3-(methoxycarbonylmethyl)azetidine-1-carboxylate257.3410.0 g38.8 mmol
Lithium borohydride (LiBH₄)21.782.53 g116.4 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-
Water-100 mL-
1 M aq. NaOH solution-50 mL-
Ethyl acetate-300 mL-
Brine-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • Dissolve the ester from Step 2 (10.0 g, 38.8 mmol) in anhydrous THF (200 mL) in a round-bottom flask under argon.

  • Cool the solution to 0 °C.

  • Carefully add LiBH₄ (2.53 g, 116.4 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of water (100 mL).

  • Add 1 M NaOH solution (50 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The final product is often a polar compound and may require a more polar eluent system (e.g., dichloromethane/methanol) for column chromatography.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Troubleshooting_Guide cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Ester Reduction cluster_general General & Scale-Up Issues s1_q1 Q: Low or no product formation? s1_a1 A: Incomplete deprotonation of the phosphonate ester. Ensure NaH is fresh and the reaction is strictly anhydrous. Consider using a stronger base like LDA at low temperatures. s1_q1->s1_a1 s1_q2 Q: Difficulty removing phosphonate byproducts? s1_a2 A: Byproducts can be water-soluble. Perform multiple aqueous washes. If issues persist on a large scale, consider distillation of the product if thermally stable. s1_q2->s1_a2 s2_q1 Q: Formation of 1,2-addition byproduct (tertiary alcohol)? s2_a1 A: This suggests the cuprate is not forming correctly or is too reactive. Ensure CuI is pure and the reaction is kept at -78 °C. Using a Gilman cuprate (Et2CuLi) is crucial over a standard Grignard reagent. s2_q1->s2_a1 s2_q2 Q: Reaction is sluggish or incomplete? s2_a2 A: The quality of the organometallic reagent is critical. Titrate the ethyllithium or Grignard reagent before use. Ensure all glassware is rigorously dried to prevent quenching. s2_q2->s2_a2 s3_q1 Q: Incomplete reduction to the alcohol? s3_a1 A: Increase the equivalents of LiBH4 or extend the reaction time. Alternatively, LiAlH4 can be used for a more potent reduction, but care must be taken to avoid Boc deprotection. s3_q1->s3_a1 s3_q2 Q: Is the Boc group stable to LiBH4? s3_a2 A: Generally, yes, under standard conditions. However, prolonged reaction times at elevated temperatures can lead to some cleavage. Monitor the reaction closely. s3_q2->s3_a2 g_q1 Q: How to manage the exotherm during the Grignard/cuprate formation? g_a1 A: On a larger scale, use a jacketed reactor with efficient cooling. Employ slow, subsurface addition of the organometallic reagent to the CuI suspension to better control the temperature. g_q1->g_a1 g_q2 Q: Purification of the final polar product is difficult on a large scale. Any alternatives to chromatography? g_a2 A: Consider crystallization if the product is a solid. Alternatively, an acid-base extraction could be employed: deprotect the Boc group with acid, perform an aqueous wash to remove non-basic impurities, basify the aqueous layer, and extract the free amine product. The Boc group can be re-introduced if necessary. g_q2->g_a2

Caption: Troubleshooting flowchart for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Boc-3-azetidinone a good starting material for this synthesis?

A1: 1-Boc-3-azetidinone is an excellent and widely used precursor in the synthesis of functionalized azetidines.[5] Its ketone functionality at the 3-position allows for a variety of carbon-carbon bond-forming reactions, including Wittig-type olefinations, Grignard additions, and reductive aminations, providing access to a diverse range of 3-substituted and 3,3-disubstituted azetidines.[4][6][7] The Boc (tert-butoxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed with acid, making it ideal for multi-step syntheses.[5]

Q2: Can I use an ethyl Grignard reagent directly on 1-Boc-3-azetidinone to form the tertiary alcohol, and then add the hydroxymethyl group?

A2: While adding an ethyl Grignard reagent to 1-Boc-3-azetidinone is a viable way to produce tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, subsequent introduction of a hydroxymethyl group at the same carbon is not straightforward.[8] It would require deprotonation at the 3-position, which is no longer possible after forming the tertiary alcohol. The proposed multi-step route through an α,β-unsaturated ester intermediate provides a more controlled and reliable method for introducing two different functional groups at the C3 position.

Q3: Are there any specific safety precautions for scaling up these reactions?

A3: Yes, several safety considerations are critical when scaling up.

  • Sodium Hydride (Step 1): NaH is highly flammable and reacts violently with water. Handle it in an inert atmosphere (glovebox or under argon) and ensure all solvents and reagents are anhydrous. The quenching step is highly exothermic and should be performed slowly at 0 °C with vigorous stirring.

  • Organometallic Reagents (Step 2): Ethyllithium and Grignard reagents are pyrophoric and/or water-reactive. Strict anhydrous and inert atmosphere techniques are mandatory. Scale-up of Grignard reactions, in particular, can pose thermal runaway risks if the reaction initiation is delayed or addition is too fast.[9]

  • Lithium Borohydride (Step 3): While less reactive than LiAlH₄, LiBH₄ still reacts with water to produce flammable hydrogen gas. Quench the reaction carefully at low temperatures.

Q4: My final product seems to be quite water-soluble. How can I improve my extraction efficiency?

A4: The polarity of the final product, due to the hydroxyl group, can lead to poor partitioning into less polar organic solvents like ethyl acetate. To improve extraction efficiency, use a more polar solvent like dichloromethane (DCM), or perform multiple extractions (5-6 times). Additionally, saturating the aqueous layer with sodium chloride (brining out) can decrease the solubility of the product in the aqueous phase and drive it into the organic layer.

IV. References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]

  • Barham, J. P., et al. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Catalysis, 13(15), 10247–10255. [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives. WO2000063168A1. Google Patents.

  • Mótyán, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 989. [Link]

  • Wang, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15732. [Link]

  • Gulten, Z. O., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 66(15), 10459–10475. [Link]

  • Zhu, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6745-6750. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Urban, M., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2853-2865. [Link]

  • CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of Substituted Azetidines: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry. Its inherent ring strain and conformational constraints offer a unique tool for modulating the physicochemical properties of drug candidates, often leading to improved potency and pharmacokinetic profiles.[1] The precise three-dimensional arrangement of substituents on the azetidine ring is critical to its function, making single-crystal X-ray crystallography an indispensable tool for unambiguous structural elucidation.

This guide provides a comparative analysis of the X-ray crystallography of substituted azetidines, offering insights into how different substitution patterns influence the solid-state conformation and packing of this important heterocyclic system. We will delve into the practical aspects of the crystallographic workflow, from crystal growth to data refinement, and present a comparative analysis of key structural parameters derived from experimental data.

The Crystallographic Workflow: A Step-by-Step Protocol

The successful determination of an azetidine derivative's crystal structure hinges on a meticulously executed experimental workflow. Each step presents its own set of challenges and requires careful consideration to yield high-quality diffraction data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Substituted Azetidine purification Purification (>98% Purity) synthesis->purification dissolution Dissolution in Minimal Solvent purification->dissolution growth Slow Evaporation or Vapor Diffusion dissolution->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Cryo-cooling) mounting->data_collection processing Data Processing & Integration data_collection->processing solution Structure Solution (e.g., SHELXT) processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structural Model (CIF File)

Caption: The influence of substituents on the puckered conformation of the azetidine ring.

Impact of Different Substitution Patterns

While the N-acetylated azetidine provides a foundational comparison, the nature and position of other substituents further modulate the ring's structure:

  • N-Aryl vs. N-Acyl Substitution: N-aryl substitution can lead to delocalization of the nitrogen lone pair into the aromatic system, influencing the nitrogen's basicity and the ring's conformational flexibility. [2]In contrast, N-acylation, as seen in the example above, introduces a planar amide group that significantly impacts the local geometry around the nitrogen atom.

  • Substitution at C2 and C4: The stereochemistry of substituents at the C2 and C4 positions (cis or trans) has a dramatic effect on the overall molecular shape and how the molecules pack in the crystal lattice. X-ray crystallography is the definitive method for determining this relative stereochemistry. [2]* Substitution at C3: Substituents at the C3 position directly influence the degree of ring puckering. Bulky substituents can lead to a more pronounced pucker to alleviate steric strain.

Alternative Techniques: 3D Electron Diffraction

For samples that are challenging to crystallize into single crystals of sufficient size for X-ray diffraction, three-dimensional electron diffraction (3D ED or MicroED) is an emerging and powerful alternative. 3D ED can be performed on nanocrystalline powders, significantly expanding the range of compounds amenable to structural analysis.

Conclusion

X-ray crystallography is an essential technique for researchers working with substituted azetidines. It provides unequivocal determination of the three-dimensional structure, including absolute and relative stereochemistry, which is crucial for understanding structure-activity relationships in drug design. This guide has outlined the key experimental considerations for obtaining high-quality crystal structures of azetidine derivatives and has provided a comparative analysis of how substituents influence their solid-state conformations. By understanding these principles, researchers can better leverage crystallographic data to design and synthesize novel azetidine-containing molecules with desired properties.

References

  • Kushch, S. O., et al. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 21, 2716–2729. [Link]

  • Frese, V., et al. (2025). Crystal structure analysis of N‐acetylated proline and ring size analogs. Research Collection ETH Zurich. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Sahay, A. K., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50105. [Link]

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725-734. [Link]

  • Brameld, K. A., et al. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 1-24. [Link]

  • O'Hagan, D. (2008). The ring pucker in azetidine derivatives can be influenced by a C–F... N+ charge–dipole interaction. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(2), 113. [Link]

  • Leonardi, J. J., & Coughlin, E. B. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules, 53(24), 11019-11028. [Link]

  • Batyrev, I. G., & Sausa, R. C. (2025). Mechanical Properties and Pressure Effects on the Crystal Structure of Azetidine Derivative Trans (1‐Nitro‐2,3‐Bis ((Nitrooxy)Methyl)Azetidin‐2‐yl) Ethyl Nitrate by Single‐Crystal X‐Ray Diffractometry and Density Functional Theory. Propellants, Explosives, Pyrotechnics. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • Wikipedia. (2023, December 27). X-ray crystallography. [Link]

Sources

A Comparative Analysis of 3,3-Disubstituted Azetidines: Spotlight on tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, making it an attractive motif in drug design.[1][2][3][4] The substitution pattern on the azetidine ring profoundly influences its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of tert-butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate and other closely related 3-substituted azetidines, offering insights for researchers and professionals in drug development.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

Azetidines are considered "privileged scaffolds" because they offer a favorable balance between the stability of five-membered rings like pyrrolidines and the high reactivity of three-membered rings like aziridines.[1][4] This unique characteristic stems from a ring strain of approximately 25.4 kcal/mol.[1] The incorporation of an azetidine moiety can enhance key drug-like properties, including:

  • Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to larger, more flexible rings.[5]

  • Novel Chemical Space: The rigid, three-dimensional structure allows for precise orientation of substituents, enabling exploration of new interactions with biological targets.[3]

Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring its therapeutic relevance.[1][3]

Profile of the Target Molecule: this compound

This specific 3,3-disubstituted azetidine serves as our primary focus. The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom, which can be readily removed under acidic conditions to allow for further functionalization. The substituents at the C3 position—an ethyl group and a hydroxymethyl group—are critical to its properties.

  • Ethyl Group: This non-polar, lipophilic group can influence the molecule's binding to hydrophobic pockets in target proteins and affect its overall lipophilicity (logP).

  • Hydroxymethyl Group: This polar group can participate in hydrogen bonding, a crucial interaction for target binding and for enhancing aqueous solubility.

The geminal disubstitution at the C3 position creates a stereocenter, and the specific stereochemistry can be critical for biological activity.

Comparative Azetidines

To understand the unique contributions of the ethyl and hydroxymethyl groups, we will compare our target molecule with two structurally related azetidines:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This molecule lacks the ethyl group at the C3 position.

  • tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate: This analogue replaces the ethyl group with a hydroxyl group, significantly increasing polarity.

A comparison with other 3-substituted azetidines, such as those with aryl or carboxamide groups, will also be discussed to provide a broader context on structure-activity relationships (SAR).[6][7]

Comparative Synthesis Strategies

The synthesis of 3,3-disubstituted azetidines can be challenging due to the ring strain.[8] Common strategies often involve intramolecular cyclization, ring expansion of aziridines, or [2+2] cycloadditions.[2]

A modular approach is often preferred, allowing for the late-stage introduction of diverse substituents. The synthesis of our target molecule and its comparators can be envisioned through a pathway starting from a common precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate.

Below is a generalized workflow illustrating a potential synthetic approach.

G start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Grignard Reaction (e.g., EtMgBr) start->step1 comparator1 Reduction (e.g., NaBH4) to tert-Butyl 3-hydroxyazetidine-1-carboxylate start->comparator1 Alternative Pathway step2 Introduction of Hydroxymethyl Group step1->step2 product tert-Butyl 3-ethyl-3- (hydroxymethyl)azetidine-1-carboxylate step2->product comparator2 Oxidation to tert-Butyl 3-formylazetidine- 1-carboxylate comparator1->comparator2

Caption: A conceptual workflow for the synthesis of 3,3-disubstituted azetidines.

Physicochemical Property Comparison

The seemingly minor changes in substitution at the C3 position lead to significant differences in physicochemical properties, which in turn affect pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)H-Bond DonorsH-Bond Acceptors
This compoundC₁₂H₂₃NO₃229.321.513
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate[9]C₉H₁₇NO₃187.240.513
tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate[10][11]C₉H₁₇NO₄203.24-0.624

Analysis of Data:

  • Lipophilicity (XlogP): The replacement of a hydrogen atom with an ethyl group in our target molecule increases the predicted logP by 1.0 unit compared to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. This suggests enhanced membrane permeability but potentially lower aqueous solubility. Conversely, replacing the ethyl group with a hydroxyl group results in a negative logP, indicating high polarity and likely excellent aqueous solubility but reduced passive diffusion across cell membranes.

  • Hydrogen Bonding Capacity: The additional hydroxyl group in tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate increases both the hydrogen bond donor and acceptor count. This can lead to stronger interactions with polar residues in a target binding site and improved solubility.

Structure-Activity Relationship (SAR) Insights

The choice of substituents at the C3 position is a critical aspect of designing azetidine-based therapeutics.

SAR Azetidine Azetidine Core N-Boc C3 Position properties Properties Lipophilicity Polarity H-Bonding Steric Bulk Azetidine->properties Influences substituents Substituents at C3 substituents->Azetidine:c3 activity Biological Activity properties->activity Determines

Caption: The relationship between C3 substituents and biological activity.

  • Target Molecule vs. Non-Ethylated Analogue: The presence of the ethyl group provides steric bulk and a lipophilic handle. In a hypothetical binding scenario, this group could occupy a hydrophobic pocket that a simple hydrogen atom cannot, potentially leading to increased potency and selectivity.

  • Target Molecule vs. Dihydroxylated Analogue: The diol is significantly more polar. While this may be advantageous for targeting proteins with polar binding sites, it could be detrimental for targets requiring lipophilic interactions. Furthermore, the increased polarity will likely reduce brain penetration, making the dihydroxylated analogue less suitable for CNS targets.

Studies on other 3-substituted azetidines have shown that this position is crucial for modulating activity. For instance, in the development of GABA uptake inhibitors, lipophilic N-alkylated derivatives showed higher potency at GAT-1 transporters.[12] Similarly, in a series of STAT3 inhibitors, modifications to the azetidine ring were key to improving cell permeability and overall efficacy.[6][13]

Experimental Protocol: Swern Oxidation of a Hydroxymethyl Azetidine

A common transformation in the synthesis of functionalized azetidines is the oxidation of a primary alcohol to an aldehyde. This aldehyde can then serve as a versatile intermediate for further modifications. The Swern oxidation is a reliable method for this conversion under mild conditions.[14]

Objective: To synthesize tert-butyl 3-formylazetidine-1-carboxylate from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Triethylamine (TEA)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activator Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidant Addition: Slowly add DMSO dropwise to the stirred solution. Continue stirring at -78 °C for 15 minutes. The formation of the electrophilic sulfur species is crucial for the reaction.

  • Substrate Addition: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in DCM to the reaction mixture.

  • Base Quench: Immediately after adding the substrate, add triethylamine to the flask. The base is essential to deprotonate the intermediate and facilitate the elimination reaction that forms the aldehyde.

  • Warm to Room Temperature: Allow the reaction to gradually warm to room temperature.

  • Workup: Dilute the reaction mixture with DCM and wash with water to remove salts and residual DMSO. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired aldehyde.[14]

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, typically less polar, product spot. The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the aldehyde proton and carbonyl carbon, respectively.

Conclusion

The comparative analysis of this compound with its close analogues highlights the profound impact of substitution at the C3 position. The interplay between the lipophilic ethyl group and the polar hydroxymethyl group provides a unique balance of properties that can be fine-tuned for specific therapeutic targets. Understanding these structure-property and structure-activity relationships is fundamental for leveraging the full potential of the azetidine scaffold in modern drug discovery. The choice between these and other 3-substituted azetidines will ultimately depend on the specific requirements of the biological target, including the nature of its binding site and the desired pharmacokinetic profile.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • tert-Butyl 3-hydroxy-3-(hydroxymethyl)
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • tert-Butyl 3-(hydroxymethyl)
  • Tert-butyl 3-(hydroxymethyl)
  • tert-Butyl 3-((benzyloxy)methyl)-3-(hydroxymethyl)
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.PubMed.
  • 1-(tert-butyl) 3-ethyl 3-(hydroxymethyl)
  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors.
  • Azetidines in medicinal chemistry: emerging applic
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.Molecule Structure.
  • Azetidine synthesis.Organic Chemistry Portal.
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.PMC.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidines in Drug Discovery.PharmaBlock.
  • 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.ChemicalBook.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.Muthanna Journal of Pure Science.
  • A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore.
  • Tert-butyl 3-hydroxy-3-(hydroxymethyl)
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.MDPI.
  • Designing allosteric modulators to change GPCR G protein subtype selectivity.
  • Structure of azetidine‐containing compounds found in nature.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • GPCR Allosteric Modulator Discovery.

Sources

A Researcher's Guide to In Vitro Profiling of Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and favorable physicochemical properties allow for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Azetidine-containing molecules have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, with several compounds entering clinical trials and receiving market approval.[3][4][5]

This guide provides a comprehensive overview of a strategic in vitro assay cascade for the characterization of novel azetidine compounds. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying rationale for each experimental choice. The aim is to equip researchers, scientists, and drug development professionals with a robust framework for generating a comprehensive data package that informs decision-making from hit identification to lead optimization.

The Assay Cascade: A Strategic Approach to Compound Evaluation

A structured assay cascade is paramount for the efficient and cost-effective evaluation of new chemical entities.[6][7] This tiered approach ensures that only the most promising compounds, those with potent on-target activity and favorable drug-like properties, advance through the discovery pipeline. Our proposed cascade begins with broad, high-throughput screens to assess general cytotoxicity, followed by more targeted assays to elucidate the mechanism of action, and finally, a suite of ADME/Tox assays to evaluate safety and metabolic stability.

cluster_0 Primary Screening cluster_1 Mechanism of Action (MoA) & Potency cluster_2 Selectivity & Safety Profiling a Cell Viability Assays (e.g., MTT, XTT) b Target Engagement Assays (e.g., NanoBRET) a->b Active Compounds c Biochemical/Cell-Based Functional Assays (e.g., Kinase, GPCR) b->c Confirmed Binders d ADME/Tox Assays (CYP450 Inhibition, hERG) c->d Potent Hits e Metabolic Stability (Hepatocyte Clearance) d->e Compounds with Favorable In Vitro Safety

Caption: A typical in vitro assay cascade for small molecule drug discovery.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating any new compound library is to assess broad cytotoxicity. This allows for the early identification of compounds that are generally toxic to cells, which are often not desirable as therapeutic candidates. Cell viability assays are rapid, cost-effective, and amenable to high-throughput screening (HTS).[8]

Comparison of Common Cell Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3]Inexpensive, well-established.Requires a solubilization step for the formazan crystals.[9]
XTT Reduction of a yellow tetrazolium salt (XTT) to a water-soluble orange formazan product by metabolically active cells.[10]No solubilization step required, higher sensitivity than MTT.[9]Reagent can be less stable.
Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay due to its simpler workflow, as it does not require a solubilization step.[9]

Materials:

  • Cells of interest (e.g., a cancer cell line relevant to the therapeutic goal)

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Novel azetidine compounds dissolved in DMSO

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 2 x 10⁵ cells/well) in 100 µL of culture medium.[11]

  • Include control wells with medium only (for blank measurements) and cells with vehicle (DMSO) but no compound.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the azetidine compounds in culture medium and add them to the appropriate wells.

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of >650 nm should also be used to subtract background absorbance.

Part 2: Elucidating the Mechanism of Action (MoA)

Once non-specifically cytotoxic compounds have been eliminated, the next crucial step is to determine if the remaining compounds engage their intended target and exert a functional effect. Given that azetidines have shown promise as both kinase inhibitors and GPCR modulators, assays for these target classes will be a primary focus.[3][5][12]

Target Engagement: Confirming a Direct Interaction

Before assessing functional activity, it is essential to confirm that the compound physically interacts with its intended target within a cellular context.[9] The NanoBRET® Target Engagement Assay is a robust method for this purpose.

cluster_0 NanoBRET Target Engagement Workflow start Day 1: Seed HEK293T cells expressing NanoLuc-tagged target protein day2 Day 2: Add NanoBRET tracer and azetidine compound start->day2 incubation Incubate for 2 hours at 37°C day2->incubation read Read BRET signal on a luminometer incubation->read

Caption: Workflow for the NanoBRET Target Engagement Assay.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[9]

Functional Assays: From Binding to Biological Effect

Azetidine scaffolds have been successfully employed in the development of potent kinase inhibitors.[1][3][13] After confirming target engagement, the next step is to quantify the compound's inhibitory effect on the kinase's enzymatic activity.

Comparison of Kinase Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence-based detection of ADP produced in the kinase reaction.[14]Universal (not dependent on specific antibodies), high sensitivity.[15]Multi-step reagent addition.[16]
LanthaScreen® TR-FRET-based detection of a phosphorylated substrate using a terbium-labeled antibody and a fluorescently labeled substrate.Homogeneous (mix-and-read), ratiometric measurement reduces interference.Requires a specific antibody for the phosphorylated substrate.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay is highly versatile as it measures the universal product of all kinase reactions: ADP.[15]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 384-well plate. This typically involves adding the azetidine compound, the kinase, and a mixture of the substrate and ATP. A common reaction volume is 5 µL.[17]

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17] Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[17] Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Azetidines have also been developed as potent antagonists for G-protein coupled receptors (GPCRs).[5][12] A common method to assess the activity of GPCRs that couple to adenylate cyclase is to measure changes in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP-Glo™ Assay

This assay provides a sensitive and high-throughput method for measuring changes in cAMP levels in response to GPCR modulation.[18]

Materials:

  • Cells expressing the GPCR of interest

  • Induction buffer

  • Azetidine compounds and a known agonist for the GPCR

  • cAMP-Glo™ Lysis Buffer, Detection Solution, and Kinase-Glo® Reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and grow overnight.

  • Replace the culture medium with induction buffer containing the azetidine compound (for antagonist mode) and incubate.

  • Add the GPCR agonist to stimulate cAMP production and incubate for the desired time.

  • Lyse the cells by adding cAMP-Glo™ Lysis Buffer.

  • Add the cAMP-Glo™ Detection Solution, which contains protein kinase A (PKA).[19] The amount of active PKA is dependent on the cAMP concentration.

  • Add the Kinase-Glo® Reagent to measure the remaining ATP after the PKA reaction.[19] The luminescent signal is inversely proportional to the amount of cAMP produced.

  • Read the luminescence on a plate reader.

Part 3: Early Assessment of Drug-Like Properties (ADME/Tox)

A potent and selective compound is of little therapeutic value if it has poor metabolic stability or significant safety liabilities. Therefore, it is crucial to perform key ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology assays early in the drug discovery process.[20]

Cytochrome P450 (CYP) Inhibition

CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs.[21] Inhibition of these enzymes by a new compound can lead to drug-drug interactions.

cluster_0 CYP450 Inhibition Assay Workflow start Incubate human liver microsomes, NADPH, and azetidine compound add_substrate Add CYP isoform-specific probe substrate start->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop reaction with acetonitrile incubation->stop_reaction analysis Analyze metabolite formation by LC-MS/MS stop_reaction->analysis

Caption: Workflow for a CYP450 inhibition assay using human liver microsomes.

Experimental Protocol: CYP Inhibition Assay using Human Liver Microsomes

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Azetidine compounds

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Pre-incubate a mixture of human liver microsomes, the NADPH regenerating system, and the azetidine compound at various concentrations in a 96-well plate.

  • Initiate the reaction by adding a CYP isoform-specific probe substrate.[8]

  • Incubate at 37°C for a specific time.

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[8] The IC₅₀ value is determined by measuring the reduction in metabolite formation in the presence of the azetidine compound.

hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia.[12] Therefore, assessing a compound's activity against the hERG channel is a critical safety screen mandated by regulatory agencies.

Experimental Protocol: hERG Manual Patch Clamp Assay

Manual patch clamp is considered the "gold standard" for accurately measuring ion channel function and the effect of test compounds.[13][22]

Materials:

  • A cell line stably expressing the hERG channel (e.g., CHO or HEK cells)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

  • Azetidine compounds

Procedure:

  • Culture the hERG-expressing cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope of the patch clamp rig and perfuse with extracellular solution.

  • Form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a specific voltage protocol to elicit hERG currents and record the baseline current.

  • Perfuse the cell with the extracellular solution containing the azetidine compound at various concentrations.

  • Record the hERG current at each compound concentration and determine the level of inhibition.

Metabolic Stability

Assessing how quickly a compound is metabolized by liver enzymes is crucial for predicting its in vivo half-life and dosing regimen.[23]

Experimental Protocol: Hepatocyte Stability Assay

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Azetidine compounds

  • 96-well plates

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Thaw and resuspend cryopreserved human hepatocytes in culture medium to a final density of approximately 0.5 x 10⁶ viable cells/mL.[16]

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the azetidine compound (typically at 1 µM) to initiate the reaction.[20]

  • Incubate the plate at 37°C on a shaking platform.

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to a well containing cold acetonitrile to stop the reaction and precipitate proteins.[16]

  • Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance.[24]

Conclusion

The strategic application of the in vitro assays detailed in this guide will generate a comprehensive profile of novel azetidine compounds. This data-driven approach, which systematically evaluates cytotoxicity, target engagement, functional potency, and key ADME/Tox properties, is essential for making informed decisions in the complex process of drug discovery. By understanding not just the "how" but also the "why" behind each assay, researchers can confidently identify and advance azetidine-based candidates with the highest potential for becoming successful therapeutics.

References

  • Creative Bioarray. (n.d.). Manual Whole-Cell Patch Clamp Assay. Retrieved from [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS, 103(31), 11473-11478.
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(1), 1-13.
  • Singh, S., et al. (2011). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1094-1102.
  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (2024, April 16). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and metabolite Profiling. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for screening NCE's. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Mayo Clinic Laboratories. (2025, July 8). Overview: Phosphorylated STAT3 at Tyrosine 705 (pSTAT3-Y705), Technical Component Only. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch-clamp Technique. Retrieved from [Link]

  • JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023, September 15). (PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • SpringerLink. (n.d.). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. Retrieved from [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the incorporation of novel scaffolds into lead compounds is a critical strategy for optimizing potency, selectivity, and pharmacokinetic profiles. The azetidine ring, a four-membered saturated heterocycle, has gained significant traction as a bioisostere for larger rings like pyrrolidine and piperidine. Its appeal lies in its ability to impart desirable properties such as increased sp³ character, improved aqueous solubility, and rigidification of molecular conformation. A key hypothesis often explored by medicinal chemists is that the unique structural and electronic properties of the azetidine ring can enhance metabolic stability, a crucial parameter for a drug candidate's success.

This guide provides an in-depth comparison of the metabolic stability of azetidine-containing compounds versus their common structural analogues. We will delve into the underlying mechanistic principles, provide detailed, self-validating experimental protocols for in vitro assessment, and present a framework for data interpretation that empowers researchers to make informed decisions in their drug development programs.

The Metabolic Landscape: Why Azetidines Can Offer Greater Stability

The metabolic fate of a drug candidate is largely determined by its susceptibility to biotransformation by enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver. For saturated nitrogen heterocycles, two common metabolic pathways are dominant:

  • N-dealkylation: The enzymatic cleavage of the bond between the nitrogen atom and an attached alkyl group. This is a very common metabolic route for secondary and tertiary amines.[1][2]

  • C-H Oxidation: Oxidation of carbon atoms within the ring or on its substituents, often leading to hydroxylated metabolites.

The inherent ring strain of azetidine (approx. 25.4 kcal/mol), which is intermediate between the highly strained aziridine and the relatively stable pyrrolidine, influences its reactivity and interaction with metabolizing enzymes.[3] It is theorized that the substitution of a pyrrolidine or piperidine ring with an azetidine can sterically hinder the approach of CYP enzymes to the alpha-carbons adjacent to the nitrogen, thereby reducing the rate of oxidative metabolism. Furthermore, the unique bond angles and electronic distribution within the strained ring may render it a less favorable substrate for certain CYP isozymes that readily metabolize larger, more flexible rings.

A study comparing the intrinsic microsomal clearance of simple N-benzoyl derivatives of azetidine, pyrrolidine, and piperidine provides direct evidence supporting this hypothesis. The experimental data revealed that the N-benzoyl azetidine possessed significantly lower intrinsic clearance compared to its five- and six-membered counterparts, indicating superior metabolic stability in a head-to-head comparison.[4]

A Framework for Comparative In Vitro Assessment

To empirically determine the metabolic advantage of an azetidine-containing compound, a rigorous, comparative experimental workflow is essential. This involves testing the azetidine compound ("Azetidinostat") alongside a direct structural analogue where the azetidine ring is replaced by another small ring, such as pyrrolidine ("Pyrrolidinostat").

Below is a logical workflow for this comparative assessment:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comprehensive Profiling cluster_2 Phase 3: Mechanistic Investigation A Compound Synthesis (Azetidinostat vs. Pyrrolidinostat) B Microsomal Stability Assay (Phase I Metabolism) A->B Assess CYP450 liability C Hepatocyte Stability Assay (Phase I & II Metabolism) B->C If microsomal stability differs or is moderate-to-high D Metabolite Identification (LC-MS/MS) C->D Confirm metabolic pathways F Data Analysis & Decision (Select candidate for in vivo studies) C->F If MetID not required E Reaction Phenotyping (Identify specific CYPs) D->E Pinpoint responsible enzymes E->F

Caption: Workflow for comparative metabolic stability assessment.

Experimental Protocol 1: Microsomal Stability Assay

This assay is the workhorse for early-stage drug metabolism studies, focusing primarily on Phase I metabolism mediated by CYP enzymes.[5] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.

Principle & Justification

The core of this assay is an enzymatic reaction. The addition of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is essential, as it donates the reducing equivalents required by CYP reductase to activate molecular oxygen, which is then incorporated into the substrate by the CYP enzyme.[6] By quantifying the parent compound at various time points, we can determine its metabolic half-life (t½) and calculate its intrinsic clearance (CLint).

A control incubation without NADPH is crucial for self-validation. Disappearance of the compound in this control would indicate non-enzymatic degradation (e.g., chemical instability in the buffer), invalidating the results from the active incubations. Similarly, heat-inactivated microsomes serve as another negative control to ensure that any observed metabolism is indeed enzyme-driven.[7]

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock Solutions: Prepare 10 mM stock solutions of "Azetidinostat" and "Pyrrolidinostat" in DMSO. From this, create 100 µM working solutions by diluting with buffer.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for general assessment. Thaw on ice and dilute in phosphate buffer to a final concentration of 1.0 mg/mL.

    • NADPH Regenerating System: Prepare a solution containing NADPH. A typical final concentration in the incubation is 1 mM.[7]

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a compound with similar analytical properties but different mass) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Set up reactions in triplicate in a 96-well plate.

    • Pre-incubation: To each well, add 197 µL of the 0.5 mg/mL microsome suspension and 1 µL of the 100 µM compound working solution (final compound concentration: 1 µM). Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Reaction Initiation: Initiate the reaction by adding 2 µL of the 100 mM NADPH solution. For the "-NADPH" control wells, add 2 µL of phosphate buffer instead.

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take a 50 µL aliquot from the reaction wells and add it to a separate 96-well plate containing 150 µL of the ice-cold quenching solution. The 0-minute time point is taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal the quenching plate and vortex thoroughly.

    • Centrifuge the plate at 4000 rpm for 20 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

Experimental Protocol 2: Hepatocyte Stability Assay

For a more comprehensive assessment, the hepatocyte stability assay is the preferred method. Hepatocytes are intact liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment. This assay can reveal metabolic pathways not present in microsomes (e.g., sulfation, glucuronidation) and accounts for cellular uptake.

Principle & Justification

This assay uses cryopreserved, plateable primary human hepatocytes. By incubating the test compounds with these cells, we can measure the disappearance of the parent drug over time, reflecting the combined action of all hepatic metabolic processes. The endpoint and data analysis are similar to the microsomal assay, but the results provide a more complete picture of hepatic clearance. A negative control using heat-inactivated (boiled) hepatocytes is essential to control for non-enzymatic degradation and passive cell binding.[4]

Step-by-Step Methodology
  • Cell Culture & Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 48-well plates at a density of approximately 0.5 x 10⁶ viable cells per well. Allow cells to attach for 4-6 hours.

    • Replace the plating medium with fresh, pre-warmed incubation medium (e.g., Williams' Medium E).

  • Incubation Procedure:

    • Prepare 2 µM working solutions of "Azetidinostat" and "Pyrrolidinostat" in the incubation medium. The final concentration in the well will be 1 µM.

    • Aspirate the medium from the attached hepatocytes and add 0.5 mL of the compound-containing medium to each well in triplicate.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

    • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect 50 µL aliquots of the incubation medium and transfer them into a 96-well plate containing 150 µL of ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

Data Analysis and Interpretation

The primary data from both assays is the percentage of the parent compound remaining at each time point.

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (k).

    • t½ = 0.693 / |-k|

  • Calculate Intrinsic Clearance (CLint):

    • Intrinsic clearance is the measure of the metabolic ability of the liver to clear a drug, independent of other physiological factors like blood flow.

    • For Microsomal Assay:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)

    • For Hepatocyte Assay:

      • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume in µL / number of hepatocytes in millions)[4]

Comparative Data Presentation

The results should be summarized in a clear, comparative table. The hypothetical data below illustrates a scenario where the azetidine-containing compound shows superior metabolic stability. This trend is based on published findings for similar scaffolds.[4]

CompoundRing SystemMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Azetidinostat Azetidine> 60< 23.1> 120< 11.6
Pyrrolidinostat Pyrrolidine2555.44828.9
Verapamil Control12115.51877.0

Interpretation:

In this example, "Azetidinostat" shows a significantly longer half-life and consequently lower intrinsic clearance in both microsomal and hepatocyte systems compared to its pyrrolidine analogue, "Pyrrolidinostat". This provides strong in vitro evidence that the azetidine ring confers enhanced metabolic stability. The high clearance of the control compound, Verapamil, validates that the enzymatic systems in both assays were active.

Advanced Mechanistic Insights: Metabolite Identification

To fully understand why "Azetidinostat" is more stable, identifying the metabolites of the less stable "Pyrrolidinostat" is highly informative. By analyzing the quenched samples using high-resolution mass spectrometry, metabolites can be detected and their structures elucidated.

Caption: Common metabolic pathways for a pyrrolidine-containing compound.

If analysis shows that "Pyrrolidinostat" is primarily cleared via oxidation on the pyrrolidine ring, while this metabolite is absent or minor for "Azetidinostat," it provides a direct mechanistic explanation for the observed stability difference. This information is invaluable for building a robust structure-activity relationship (SAR) and guiding future molecular design.

Conclusion

The strategic incorporation of an azetidine ring is a powerful tool for medicinal chemists aiming to enhance the metabolic stability of drug candidates. This guide provides a comprehensive framework for objectively assessing this advantage. By employing rigorous, side-by-side in vitro comparisons using microsomal and hepatocyte stability assays, researchers can generate clear, quantifiable data on half-life and intrinsic clearance. This empirical evidence, supported by an understanding of the underlying metabolic pathways, enables confident decision-making and accelerates the development of more robust and effective therapeutics.

References

  • Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • O'Donnell, E., & Zgair, A. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central. Available at: [Link]

  • de Groot, M. J., Vermeulen, N. P., & Kramer, C. (2000). The Molecular Basis of CYP2D6-mediated N-dealkylation: Balance Between Metabolic Clearance Routes and Enzyme Inhibition. PubMed. Available at: [Link]

  • Wetmore, B. A., Sasso, J., Wambaugh, J. F., & Li, L. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. National Institutes of Health. Available at: [Link]

  • Tiong, K. H., & Embrechts, J. F. (2022). N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Shin, K. H., Kim, J. H., & Kim, H. J. (2008). Identification of cytochrome P450 enzymes responsible for N-dealkylation of a new oral erectogenic, mirodenafil. PubMed. Available at: [Link]

  • Couto, I., Matos, M. J., & Sousa, M. E. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Available at: [Link]

  • European Union. (n.d.). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. StatPearls. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • PatSnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Lipophilicity of Substituted Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Lipophilicity, a critical physicochemical parameter, governs a molecule's ability to traverse cellular membranes and interact with biological targets, profoundly influencing its pharmacokinetic and pharmacodynamic profile.[1][2] The azetidine scaffold has emerged as a "privileged" motif in drug discovery, prized for its ability to confer conformational rigidity and favorable metabolic stability while offering three-dimensional diversity.[1][3][4] As a bioisostere for more common saturated heterocycles, the strategic substitution of the azetidine ring allows for the fine-tuning of properties like lipophilicity, thereby enhancing the "drug-likeness" of a lead compound.[5][6]

This guide provides an in-depth comparison of the lipophilicity of common 3-substituted azetidine building blocks. We will delve into the experimental determination of this property, explain the causal relationships between substituent choice and lipophilicity, and provide actionable data to inform your selection of building blocks for next-generation therapeutics.

The Primacy of LogD at Physiological pH

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP), which describes the distribution of a neutral compound between an immiscible pair of solvents, typically octan-1-ol and water.[7] However, the vast majority of drug candidates, including the basic azetidine ring, are ionizable. The distribution of an ionizable compound is pH-dependent, a reality captured by the distribution coefficient, LogD.[8] For drug discovery applications, the most relevant measure is LogD at pH 7.4 (LogD₇.₄), as it reflects the lipophilicity of a compound in the physiological environment of blood plasma and tissue.[8][9] A molecule's LogD₇.₄ value provides a more accurate prediction of its membrane permeability and overall ADME characteristics than logP alone.[7]

Comparative Lipophilicity: A Data-Driven Analysis of Azetidine Substituents

The following table summarizes the median change in lipophilicity (ΔLogD₇.₄) for common substituents, providing a powerful tool for predicting the impact of a given substitution on an azetidine core or any other scaffold. The values are derived from an extensive analysis of pharmaceutically relevant compounds.[10] A negative ΔLogD₇.₄ indicates a decrease in lipophilicity (more hydrophilic), while a positive value signifies an increase (more lipophilic).

Rank (Most Hydrophilic to Most Lipophilic)SubstituentMedian ΔLogD₇.₄ (vs. -H)Interpretation
1-OH (Hydroxyl)-1.61Significantly increases hydrophilicity
2-NH₂ (Amino)-1.49Significantly increases hydrophilicity
3-COOH (Carboxylic Acid)-0.80Increases hydrophilicity
4-CN (Cyano)-0.45Moderately increases hydrophilicity
5-F (Fluoro)-0.15Slightly increases hydrophilicity
6-H (Hydrogen)0.00Reference
7-Cl (Chloro)+0.43Moderately increases lipophilicity
8-CH₃ (Methyl)+0.45Moderately increases lipophilicity
9-CF₃ (Trifluoromethyl)+0.59Increases lipophilicity
10-Ph (Phenyl)+1.77Significantly increases lipophilicity

Data derived from a molecular matched pair analysis of median ΔLogD₇.₄ contributions.[10]

Causality and Field-Proven Insights:

  • Hydrophilic Substituents (-OH, -NH₂, -COOH): The significant decrease in LogD₇.₄ imparted by hydroxyl, amino, and carboxylic acid groups is attributed to their strong hydrogen bonding capabilities (both as donors and acceptors) and their potential to be ionized at pH 7.4, which dramatically increases their affinity for the aqueous phase.

  • The Fluorine Effect: The substitution of hydrogen with fluorine often leads to a slight decrease in lipophilicity (increase in hydrophilicity), a finding that can be counterintuitive.[11][12] While a single fluorine atom is not a strong hydrogen bond acceptor, its high electronegativity can polarize the C-F bond and the surrounding molecular surface, subtly increasing interactions with water.[13] This effect is context-dependent and can be influenced by the presence of other functional groups.[11][12]

  • Lipophilic Substituents (-Cl, -CH₃, -CF₃, -Ph): Non-polar alkyl and aryl groups increase lipophilicity by increasing the non-polar surface area of the molecule, which favors partitioning into the non-polar octanol phase. The trifluoromethyl group, despite the high electronegativity of fluorine, is a lipophilic substituent. This is because the three fluorine atoms create a larger, non-polar surface area that shields the carbon atom, leading to an overall increase in lipophilicity compared to a methyl group.[10]

Experimental Protocol: Determination of LogD₇.₄ by Reverse-Phase HPLC

While the traditional "shake-flask" method is considered the gold standard for lipophilicity measurement, it is labor-intensive and requires significant amounts of pure compound.[14] For drug discovery programs, a higher-throughput method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed. This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[14]

The causality behind this choice is efficiency and scalability. The retention of a compound on a C18 (octadecyl) column is directly related to its partitioning between the non-polar stationary phase and the polar mobile phase, mimicking the partitioning between octanol and water.[15]

Below is a self-validating protocol for determining LogD₇.₄.

Step-by-Step Methodology
  • Preparation of Mobile Phase and Solutions:

    • Aqueous Phase: Prepare a buffer solution at pH 7.4 (e.g., 20 mM phosphate buffered saline). Ensure it is filtered and degassed.

    • Organic Phase: HPLC-grade acetonitrile or methanol.

    • Calibration Standards: Prepare stock solutions (e.g., 1 mg/mL) of 5-7 commercially available compounds with accurately known LogD₇.₄ values that span the expected range of your test compounds.

    • Test Compound Solutions: Prepare stock solutions of your substituted azetidine building blocks at the same concentration as the standards.

  • Chromatographic System Setup:

    • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV detector set to a wavelength appropriate for your compounds (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Isocratic Elution and Data Collection:

    • Perform a series of isocratic runs for each calibration standard and test compound at several different mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic phase).

    • For each run, record the retention time (t_R).

    • Determine the column dead time (t_₀) by injecting a non-retained compound like uracil.

  • Calculation and Calibration:

    • For each isocratic run, calculate the retention factor, k, using the formula: k = (t_R - t_₀) / t_₀ .

    • Convert the retention factor to its logarithm, log(k) .

    • For each calibration standard, plot log(k) against the percentage of organic modifier in the mobile phase. This should yield a linear relationship.

    • Extrapolate this line to 100% aqueous mobile phase (0% organic) to determine the log(k_w) value for each standard.

    • Create a calibration curve by plotting the known LogD₇.₄ values of the standards against their calculated log(k_w) values. This plot should be linear with a high correlation coefficient (R² > 0.98) to be considered a self-validating system.

  • Determination of Test Compound LogD₇.₄:

    • Using the log(k) values obtained for your substituted azetidines, determine their log(k_w) values by extrapolation as done for the standards.

    • Interpolate the LogD₇.₄ of your test compounds from their log(k_w) values using the linear equation derived from the calibration curve.

Diagram of Experimental Workflow

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_calc 3. Calculation & Calibration cluster_final 4. Final Determination prep_solutions Prepare Solutions (Mobile Phase, Standards, Samples) hplc_setup Setup RP-HPLC System (C18 Column, pH 7.4 Buffer) prep_solutions->hplc_setup isocratic_runs Perform Isocratic Runs (% Organic Variation) hplc_setup->isocratic_runs get_tr Record Retention Times (tR) isocratic_runs->get_tr calc_logk Calculate log(k) for all compounds get_tr->calc_logk extrapolate Extrapolate to get log(kw) (100% Aqueous) calc_logk->extrapolate calibrate Plot log(kw) vs. Known LogD7.4 (Generate Calibration Curve) extrapolate->calibrate interpolate Interpolate Unknown LogD7.4 from Test Compound log(kw) calibrate->interpolate

Caption: Workflow for LogD₇.₄ determination by RP-HPLC.

Logical Relationships in Lipophilicity Modulation

The selection of a substituent to modulate lipophilicity is a critical decision in the drug design cycle. The following diagram illustrates the logical relationships between the desired physicochemical outcome and the appropriate choice of an azetidine building block.

G goal Goal: Modulate Lipophilicity of Lead Compound increase_lipo Increase Lipophilicity (Improve Permeability) goal->increase_lipo If target is lipophilic decrease_lipo Decrease Lipophilicity (Improve Solubility) goal->decrease_lipo If target is hydrophilic sub_methyl Substitute with: -CH3, -CF3, -Ph increase_lipo->sub_methyl sub_hydroxy Substitute with: -OH, -NH2, -COOH decrease_lipo->sub_hydroxy sub_fluoro Substitute with: -F, -CN decrease_lipo->sub_fluoro for fine-tuning outcome_perm Outcome: Higher LogD7.4 sub_methyl->outcome_perm outcome_sol Outcome: Lower LogD7.4 sub_hydroxy->outcome_sol sub_fluoro->outcome_sol

Caption: Decision tree for selecting azetidine substituents.

Conclusion

The azetidine ring is a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds. By understanding the quantitative impact of various substituents on lipophilicity, researchers can make more informed decisions in the design-make-test-analyze cycle. The use of ΔLogD₇.₄ values provides a predictive, data-driven framework for selecting the appropriate azetidine building blocks to achieve a desired physicochemical profile. Strategic substitution—employing hydrophilic groups like hydroxyls to enhance solubility or lipophilic groups like methyl or trifluoromethyl to improve permeability—allows for the precise tuning of a molecule's properties, ultimately accelerating the journey toward a viable drug candidate.

References

  • Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. [Link]

  • DeGoey, D. A., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2021). MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]

  • Cumhuriyet Science Journal. (2024). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PubMed Central. [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Cumhuriyet University. (2024). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. [Link]

  • ACS Publications. (2022). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. [Link]

  • National Center for Biotechnology Information. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]

  • ChemRxiv. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. [Link]

  • National Center for Biotechnology Information. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. PubMed. [Link]

  • National Center for Biotechnology Information. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed Central. [Link]

  • ResearchGate. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • ScienceDaily. (2024). Using visible light to make pharmaceutical building blocks. [Link]

  • ResearchGate. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. [Link]

  • Domainex. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in drug discovery and organic synthesis, tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate demands rigorous adherence to safety and disposal protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring laboratory safety and regulatory compliance. The causality behind each procedural step is explained to build a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's hazard profile. While a complete, peer-reviewed toxicological profile for this specific molecule is not extensively published, data from structurally similar azetidine derivatives provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and acute toxicity upon ingestion.

Key Safety Data Summary:

PropertyValue / InformationSource(s)
Chemical Name This compound-
CAS Number 1638761-21-3[1]
Molecular Formula C₁₁H₂₁NO₃[1]
GHS Pictogram [2]
Signal Word Warning [2][3]
Primary Hazards Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3][4][5][3][4][5]

Expert Rationale: The Boc-protected azetidine moiety is common in medicinal chemistry. The identified hazards (irritation, toxicity) are consistent across this class of compounds.[2][3][6] Therefore, this chemical must be managed as a regulated hazardous waste stream. Under no circumstances should it be disposed of via sanitary sewer (sink) or general solid waste.[7]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The selection of PPE is dictated by the hazards identified above.

  • Eye Protection: Chemical safety goggles are mandatory at all times to protect against splashes.[6]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.[6][8]

  • Body Protection: A fully fastened laboratory coat should be worn to protect street clothing and prevent skin contact.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[6] For spill cleanup outside of a hood, a government-approved respirator may be required.[6]

Causality: Each piece of PPE forms a critical barrier. Goggles prevent contact with the mucous membranes of the eyes, where the compound can cause severe irritation.[6] Gloves and lab coats prevent skin absorption and irritation.[6][9] The fume hood provides engineering-level control to minimize respiratory exposure, which is the most direct route for systemic toxicity.[6]

In-Lab Waste Accumulation Protocol

Systematic collection and storage of chemical waste are critical for safety and compliance with EPA and OSHA regulations.[10][11] All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[7][12]

Step-by-Step Waste Collection:

  • Container Selection:

    • Select a leak-proof container with a secure, screw-top cap that is chemically compatible with the waste.[7][13] The original product container is often an excellent choice for this purpose.[13]

    • Ensure the container is clean and dry before adding waste. Do not fill containers beyond 90% capacity to allow for expansion.[7][14]

  • Waste Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • The label must, at a minimum, include:

      • The words "Hazardous Waste ".[7]

      • The full chemical name: "This compound " (no abbreviations or formulas).[7]

      • A clear indication of the associated hazards: "Irritant, Harmful if Swallowed ".[7]

      • The date waste was first added to the container.

  • Segregation and Storage:

    • Store the labeled waste container in your designated SAA.[7][12] This area should be clearly marked and located at or near the point of generation.

    • Place the container in secondary containment, such as a plastic tub or tray, to contain potential leaks.[7]

    • Crucially, ensure this waste is segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent unintended reactions.[7]

  • Awaiting Pickup:

    • Keep the waste container securely capped at all times, except when actively adding waste.[7][13]

    • Once the container is full or has been in the SAA for up to 12 months, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[10][12] A full container must be removed from the SAA within three days.[7]

Spill Management Protocol

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2, including chemical safety goggles, a lab coat, double gloves, and, if necessary, a respirator.[6]

  • Contain and Absorb:

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or clay.[15]

    • For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect and Label Waste:

    • Carefully sweep or scoop the absorbed material and chemical into a designated waste container.

    • Label this container as hazardous waste, clearly indicating it contains spilled "This compound " and the absorbent material used.

  • Decontaminate:

    • Wipe the spill area with soap and water.[4][9]

    • Collect all cleaning materials (wipes, contaminated gloves) in a sealed bag and place it in the hazardous waste container with the spill debris.

    • Thoroughly wash your hands and any exposed skin after the cleanup is complete.[8]

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility.

  • Incineration: The recommended and most environmentally sound disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]

  • Institutional Protocol: Laboratory personnel are not responsible for the final transport and incineration. Your role is to properly accumulate, label, and store the waste before contacting your EHS office. EHS will then coordinate with a certified waste broker for proper transport and disposal, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[16]

Workflow Visualization: Disposal Process

The following diagram illustrates the complete lifecycle for the proper management and disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_contingency Contingency Plan cluster_disposal External Disposal Chain gen Waste Generation (Experiment Complete) container 1. Select & Label Compatible Container gen->container saa 2. Store in SAA (Secondary Containment) container->saa full 3. Container Full or >12 Months Old saa->full pickup 4. Request EHS Pickup full->pickup ehs EHS Collects Waste pickup->ehs spill Spill Event spill_cleanup Spill Cleanup Protocol (Absorb & Collect) spill->spill_cleanup spill_waste Label as Spill Debris spill_cleanup->spill_waste spill_waste->pickup facility Transport to Licensed Waste Facility ehs->facility incinerate Final Disposal (High-Temp Incineration) facility->incinerate

Caption: Waste disposal workflow from laboratory generation to final incineration.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. (n.d.). J & W PharmLab, LLC. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA Retains Strong Focus on Carcinogen Safety. (2015). VelocityEHS. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022). Unknown. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 1638761-21-3). As a substituted azetidine derivative, this compound is integral to synthetic chemistry and drug discovery. However, its structural class warrants a rigorous approach to safety. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure personnel protection and experimental integrity.

Hazard Profile and Risk Assessment

While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its classification can be inferred from structurally similar azetidine compounds. The primary hazards associated with this chemical class involve irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[1][2][3][4]

A summary of the anticipated hazards based on analogous compounds is presented below. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Hazard Category GHS Hazard Code Description Primary Implication for Handling
Acute Toxicity (Oral)H302Harmful if swallowedAvoid ingestion and hand-to-mouth contact.
Skin Corrosion/IrritationH315Causes skin irritationDirect skin contact must be prevented through proper gloves and lab attire.[1][2][5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritationChemical splash goggles are mandatory to prevent severe eye damage.[1][2][5][6]
Specific Target Organ ToxicityH335May cause respiratory irritationHandling must occur in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or aerosols.[1][2]

Signal Word: Warning [1][3][7]

The causality is clear: the functional groups and the strained azetidine ring present in this family of molecules can react with biological tissues, leading to irritation and potential toxicity. Therefore, establishing a barrier between the chemical and the researcher is the foundational principle of safe handling.

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier. Your primary protection comes from robust engineering and administrative controls.

  • Ventilation: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to capture any dust or aerosols at the source, preventing respiratory exposure.[8]

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified risks: skin, eye, and respiratory irritation. The following protocol is mandatory.

Eye and Face Protection

Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times. Goggles provide a seal around the eyes that protects from splashes, mists, and fine powders.

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.

Skin and Body Protection

Preventing skin contact (H315) is critical.

  • Gloves:

    • Material: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific glove and chemical.

    • Technique: Double-gloving is strongly recommended. This provides a significant increase in protection against micro-tears and permeation.

    • Integrity: Gloves must be inspected for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and always change them after a maximum of 30-60 minutes of use.[9] Remove gloves using a technique that avoids skin contact with the outer surface.

  • Laboratory Coat/Gown: A clean, buttoned laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant gown or apron made of a low-permeability material should be worn.[10] Ensure the cuffs of the lab coat are snug around the wrist, and the inner glove is tucked under the cuff, while the outer glove goes over the cuff.

Respiratory Protection

While engineering controls are primary, respiratory protection may be required in specific situations.

  • Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.

  • Required Use: A NIOSH-approved respirator is necessary for:

    • Weighing or handling the solid compound outside of a fume hood.

    • Cleaning up spills.

    • When ventilation systems are not functioning correctly.

  • Selection: A surgical N-95 respirator can provide protection against airborne particulates.[11] For higher-risk scenarios, a half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used. Note that the use of respirators requires a formal respiratory protection program, including medical evaluation and fit-testing.[11]

Operational Plans: Step-by-Step Safety Workflows

Adherence to a strict, logical sequence for preparing for and concluding work is essential to prevent exposure and contamination.

PPE Selection Workflow

PPE_Selection cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection Start Task: Handle Compound Assess_Task Assess Task Risk (e.g., Weighing vs. Solution Prep) Start->Assess_Task Engineering Work in Fume Hood? Assess_Task->Engineering Goggles Mandatory: Chemical Splash Goggles Engineering->Goggles Yes Engineering->Goggles No (Re-evaluate Task) Gloves Mandatory: Double Nitrile Gloves Goggles->Gloves Coat Mandatory: Lab Coat Gloves->Coat Respirator_Check Aerosol/Dust Risk Outside Hood? Coat->Respirator_Check Respirator Add NIOSH-Approved Respirator (N95 or higher) Respirator_Check->Respirator Yes Splash_Check Large Volume or Splash Risk? Respirator_Check->Splash_Check No Respirator->Splash_Check Face_Shield Add Face Shield Splash_Check->Face_Shield Yes Proceed Proceed with Task Splash_Check->Proceed No Face_Shield->Proceed

Caption: PPE selection decision tree for handling the compound.

Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to avoid cross-contamination.

Don_Doff_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat/Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat/Gown (Turn inside out) Doff1->Doff2 Doff3 3. Remove Face Shield & Goggles (Handle by straps) Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Remove Respirator (if used) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6 Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Action Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin Remove contaminated clothing. Wash area with soap and water for at least 15 minutes. Skin->Action_Skin Action_Eye Flush eyes at eyewash station for at least 15 minutes. Keep eyelids open. Eye->Action_Eye Action_Inhale Move to fresh air immediately. Inhalation->Action_Inhale Medical Seek Immediate Medical Attention. Bring SDS. Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Emergency response flowchart for accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. [5][10]Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [5][10]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [5]* Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [5][8]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: All used gloves, disposable gowns, and other contaminated items must be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of according to institutional and local environmental regulations. A common method for organic compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [8]Do not dispose of it down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BLD Pharmatech. (2026). Safety Data Sheet for tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet for Azetidine.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • TCI Chemicals. (2025). Safety Data Sheet for 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-ethyl-3-(hydroxymethyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.